molecular formula C30H26F2N2O3 B1664714 A1899 CAS No. 498577-46-1

A1899

Katalognummer: B1664714
CAS-Nummer: 498577-46-1
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: IXKPEYHRIVQTCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A1899 is a potent and selective TASK-1 and TASK-3 antagonist.

Eigenschaften

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPEYHRIVQTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A1899 as a TASK-1 Channel Blocker: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related acid-sensitive K+ (TASK-1) channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems.[1][2][3][4] Its involvement in pathophysiological processes such as cardiac arrhythmias and sleep apnea has made it a significant target for therapeutic intervention.[5][6][7] A1899 has emerged as a potent and highly selective small-molecule blocker of the TASK-1 channel, making it an invaluable tool for studying the channel's function and a promising lead compound for drug development.[1][5][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding site, mode of inhibition, and the experimental methodologies used to elucidate these characteristics.

Quantitative Analysis of this compound Potency

This compound exhibits high potency in blocking TASK-1 channels, with its inhibitory concentration (IC50) varying depending on the expression system. This difference is a recognized phenomenon, with IC50 values often being higher in Xenopus oocytes compared to mammalian cell lines.[1]

Expression SystemIC50 Value (nM)Reference
Xenopus oocytes35.1 ± 3.8[1]
CHO cells7[1][8]
CHO cells (TASK-3)70[1]

Mechanism of Action: An Open-Channel Blocker

This compound functions as an open-channel blocker, meaning it binds to the channel when it is in its conductive state.[1][9] This mechanism is supported by the observation that the blocking affinity of this compound is reduced in the presence of elevated extracellular potassium concentrations, a characteristic feature of open-channel blockers.[1] The block itself is not dependent on voltage, as this compound inhibits both inward and outward currents to a similar extent.[1]

The this compound Binding Site: A Multi-Domain Interface

The binding site for this compound is located within the central cavity of the TASK-1 channel pore.[1][10] Extensive research utilizing alanine mutagenesis screens and the creation of chimeric channels has identified several key domains and specific amino acid residues that are critical for the high-affinity binding of this compound.[1][9][11]

Key Interacting Domains:

  • M2 and M4 Transmembrane Segments: These segments line the central cavity and contribute significantly to the this compound binding pocket.[1][11]

  • Pore Loops (P1 and P2): Residues within the pore loops, which form the selectivity filter, are also integral to the binding of this compound.[1]

  • Halothane Response Element (HRE): Deletion of this element, located near the M4 segment, drastically reduces the affinity of this compound, indicating its crucial role in drug binding.[1]

Critical Amino Acid Residues:

Site-directed mutagenesis studies have pinpointed several residues that, when mutated to alanine, significantly reduce the blocking effect of this compound. These residues are considered to form the core of the this compound binding site.[1]

DomainResidue
P1 RegionThr92, Thr93
M2 SegmentIle118, Leu122
P2 RegionThr198, Thr199
M4 SegmentIle235, Gly236, Leu239, Asn240
HREVal243, Met247

More recent computational modeling, informed by the crystal structures of K2P channels, suggests that many of these residues project their side chains into "side fenestrations" – openings that connect the central cavity to the lipid bilayer.[10][12] This finding has led to a refined model of this compound binding, where the molecule not only occludes the central pore but is also "anchored" by interactions with residues within these side fenestrations, leading to a more stable, energetically favorable bound state.[10][12]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of electrophysiological, molecular biology, and computational techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the pharmacological properties of ion channels.

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human TASK-1 channel (wild-type or mutant).[1]

  • Electrophysiological Recording: After 1-3 days of incubation, oocytes are placed in a recording chamber perfused with a standard bath solution (e.g., ND96). Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte to clamp the membrane potential and record the resulting currents.[1]

  • Voltage Protocol: A typical voltage protocol to elicit TASK-1 currents involves holding the oocyte at a potential of -80 mV and applying depolarizing steps (e.g., from -70 mV to +70 mV in 10 mV increments for 200 ms).[1]

  • Drug Application and Data Analysis: this compound is applied via the perfusion system. The blocking effect is quantified by measuring the reduction in current amplitude at a specific voltage (e.g., +40 mV). Dose-response curves are generated by applying a range of this compound concentrations to determine the IC50 value.[1]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

  • Plasmid Preparation: A plasmid containing the cDNA for human TASK-1 is used as a template.

  • Mutagenesis Reaction: Using a commercially available kit, primers containing the desired mutation (e.g., changing a specific residue to alanine) are used to amplify the plasmid.

  • Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The sequence of the entire open reading frame is verified to confirm the desired mutation and the absence of any other changes.

  • cRNA Synthesis and Functional Expression: The mutated plasmid is linearized, and cRNA is synthesized in vitro. The functional consequences of the mutation are then assessed using TEVC in Xenopus oocytes.[1]

Molecular Docking and Dynamics Simulations

These computational methods provide insights into the binding pose and interactions of this compound with the TASK-1 channel.

  • Homology Modeling: A three-dimensional model of the TASK-1 channel is built based on the crystal structures of related K2P channels.[10]

  • Molecular Docking: this compound is docked into the central cavity of the TASK-1 model using software like AutoDock. The binding site is defined by the residues identified through mutagenesis studies.[10]

  • Molecular Dynamics Simulations: The docked complex is subjected to molecular dynamics simulations to assess the stability of the binding pose and to analyze the interactions between this compound and the channel residues over time. These simulations can reveal the importance of specific interactions, such as those within the side fenestrations.[10][12]

Visualizations of Key Concepts

A1899_Mechanism_of_Action cluster_channel TASK-1 Channel Central_Cavity Central Cavity Pore_Lining_Residues Pore-Lining Residues (M2, M4, P-loops, HRE) Central_Cavity->Pore_Lining_Residues Interacts with Ion_Flow_Blocked K+ Ion Flow Blocked Central_Cavity->Ion_Flow_Blocked Occludes Side_Fenestrations Side Fenestrations Pore_Lining_Residues->Side_Fenestrations Anchors in This compound This compound This compound->Central_Cavity Enters

Caption: Proposed binding mechanism of this compound within the TASK-1 channel.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_electrophysiology Electrophysiology cluster_modeling Computational Modeling Mutate_Residues Mutate Key Residues in TASK-1 cDNA Express_in_Oocytes Express WT & Mutant Channels in Oocytes Mutate_Residues->Express_in_Oocytes Record_Currents Record K+ Currents (TEVC) Express_in_Oocytes->Record_Currents Apply_this compound Apply this compound Record_Currents->Apply_this compound Measure_Block Measure Current Block & Determine IC50 Apply_this compound->Measure_Block Identify_Binding_Site Identify_Binding_Site Measure_Block->Identify_Binding_Site Identifies Critical Residues Homology_Model Create TASK-1 Homology Model Molecular_Docking Dock this compound into Model Homology_Model->Molecular_Docking MD_Simulations Run Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Refine_Binding_Model Refine_Binding_Model MD_Simulations->Refine_Binding_Model Refines Binding Pose

Caption: Workflow for elucidating the this compound binding site on TASK-1.

Conclusion

This compound is a potent and selective open-channel blocker of the TASK-1 potassium channel.[1][8] Its mechanism of action involves the physical occlusion of the channel's central cavity, stabilized by interactions with a constellation of residues located in the M2 and M4 transmembrane segments, the pore loops, and the halothane response element.[1] The concept of this compound anchoring within the side fenestrations of the channel provides a more nuanced understanding of its high-affinity binding.[10][12] The detailed characterization of the this compound-TASK-1 interaction, facilitated by a combination of electrophysiological, molecular, and computational approaches, not only deepens our understanding of K2P channel pharmacology but also provides a solid foundation for the rational design of novel and more specific therapeutic agents targeting the TASK-1 channel.

References

In-Depth Technical Guide to the Discovery and Synthesis of A1899: A Potent TASK-1 and TASK-3 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the compound A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9). This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and evaluation.

Introduction to this compound

This compound, with the chemical name N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide, has emerged as a valuable pharmacological tool for studying the physiological roles of TASK-1 and TASK-3 channels. These channels are implicated in a variety of physiological processes, including the regulation of neuronal excitability, breathing, and cardiac function. This compound's high affinity and selectivity make it a superior probe for elucidating the therapeutic potential of targeting these channels.

Discovery and Biological Activity

This compound was identified as a potent blocker of TASK-1 and TASK-3 channels.[1][2] It exhibits significantly higher affinity for TASK-1 over the closely related TASK-3 channel.[2][3] The compound acts as an open-channel blocker, binding to residues within the central cavity of the channel pore.[1][2]

Quantitative Data

The inhibitory activity of this compound on TASK channels has been quantified in various expression systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

ChannelExpression SystemIC50 (nM)Reference
TASK-1 Xenopus oocytes35.1[2]
TASK-1 CHO cells7[2]
TASK-3 CHO cells70[2]

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by physically occluding the pore of the TASK-1 and TASK-3 channels, thereby preventing the flow of potassium ions.[1] This blockade of the outward potassium current leads to depolarization of the cell membrane, which can have significant downstream effects on cellular excitability.

The following diagram illustrates the mechanism of this compound action at the cellular level:

A1899_Mechanism cluster_channel Cell Membrane This compound This compound TASK1_3 TASK-1 / TASK-3 Channel (Open State) This compound->TASK1_3 Binds to central cavity Pore Channel Pore Blockade K_efflux K+ Efflux Inhibition Pore->K_efflux Leads to Depolarization Membrane Depolarization K_efflux->Depolarization Results in Excitability Increased Cellular Excitability Depolarization->Excitability Causes

Figure 1. Mechanism of this compound action on TASK-1/3 channels.

Inhibition of TASK-1 and TASK-3 channels by this compound can modulate various signaling pathways. For instance, in neurons, this can lead to an increase in firing frequency. The following diagram illustrates a simplified signaling pathway affected by this compound.

TASK1_Signaling This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Inhibits K_current Background K+ Current TASK1->K_current Generates Membrane_Potential Resting Membrane Potential K_current->Membrane_Potential Maintains Neuronal_Excitability Neuronal Excitability Membrane_Potential->Neuronal_Excitability Regulates

Figure 2. Simplified signaling pathway involving TASK-1 inhibition by this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on established organic chemistry principles and published methods for analogous compounds. The synthesis can be envisioned as a multi-step process involving the formation of the core biphenyl structure followed by amide bond formations.

Proposed Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of this compound.

A1899_Synthesis_Workflow start Starting Materials step1 Synthesis of 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid start->step1 step2 Amide coupling with (2,4-difluorophenyl)methanamine step1->step2 step3 Amide coupling with 2-(4-methoxyphenyl)acetic acid step2->step3 final_product This compound step3->final_product

Figure 3. Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on general synthetic methodologies for similar chemical transformations.

Step 1: Synthesis of 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This key intermediate can be synthesized from commercially available starting materials through a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the aminomethyl and carboxylic acid moieties.

Step 2: Amide coupling with (2,4-difluorophenyl)methanamine

  • Dissolve 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add (2,4-difluorophenyl)methanamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Amide coupling with 2-(4-methoxyphenyl)acetic acid

  • Dissolve the product from Step 2 (1.0 eq) and 2-(4-methoxyphenyl)acetic acid (1.1 eq) in a suitable aprotic solvent (e.g., DCM or DMF).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as described in Step 2.

  • Purify the final product, this compound, by column chromatography or recrystallization to obtain a high-purity compound.

Experimental Protocols for Biological Evaluation

Cell Culture and Channel Expression
  • CHO-K1 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are transiently transfected with plasmids encoding human TASK-1 or TASK-3 channels using a suitable transfection reagent.

  • Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired potassium channel.

Electrophysiology

The inhibitory effect of this compound on TASK-1 and TASK-3 channels can be measured using the whole-cell patch-clamp technique.

  • Cell Preparation: Use transfected CHO cells or prepared Xenopus oocytes expressing the target channel.

  • Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

  • Bath Solution (Extracellular): A typical extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit channel currents.

    • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

    • Record the steady-state current at a depolarized potential (e.g., +40 mV).

  • Data Analysis:

    • Measure the current inhibition at each concentration of this compound.

    • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

The following diagram illustrates the general workflow for determining the IC50 of this compound.

IC50_Workflow start Cell Culture & Channel Expression step1 Whole-Cell Patch-Clamp Recording start->step1 step2 Application of Varying [this compound] step1->step2 step3 Measure Current Inhibition step2->step3 step4 Dose-Response Curve Generation step3->step4 final_product IC50 Determination step4->final_product

Figure 4. Workflow for IC50 determination of this compound.

Conclusion

This compound is a potent and selective blocker of TASK-1 and TASK-3 potassium channels, making it an invaluable tool for pharmacological research. This guide has provided a comprehensive overview of its discovery, a plausible synthetic route with detailed experimental protocols, and methods for its biological evaluation. The information presented herein is intended to support researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development in their efforts to further understand the roles of TASK channels and to develop novel therapeutics targeting these important ion channels.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selectivity Profile of A1899 Against K2P Channels

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent blocker of the two-pore domain potassium (K2P) channel subfamily, with a primary focus on its interaction with TASK-1 (K2P3.1) and TASK-3 (K2P9.1) channels.

Introduction to this compound

This compound is a small molecule compound identified as a highly potent and selective blocker of TASK-1 and, to a lesser extent, TASK-3 channels.[1][2][3] Its high affinity and specificity make it a valuable pharmacological tool for investigating the physiological roles of these channels and as a potential scaffold for therapeutic development.[3][4] K2P channels are responsible for leak potassium currents that are crucial in setting the resting membrane potential in a variety of excitable cells, making them important targets in numerous physiological and pathophysiological processes.[5][6] this compound acts as an open-channel blocker, binding to residues within the central pore of the channel.[1][2][4]

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized by determining its half-maximal inhibitory concentration (IC₅₀) against a panel of K2P channels and other related ion channels. The data, summarized below, demonstrates a clear preference for TASK-1.

Table 1: this compound IC₅₀ Values Against K2P Channels

Channel Subtype Gene Name Expression System IC₅₀ Value Reference
hTASK-1 KCNK3 CHO Cells 7 nM [1][2]
hTASK-3 KCNK9 CHO Cells 70 nM [1][2]
xTASK-1 KCNK3 Xenopus Oocytes 35.1 nM [3][4]
hTRESK KCNK18 Not Specified 0.9 µM (900 nM) [1][2]

| Other K+ Channels | Various | Not Specified | > 2 µM |[1][2] |

h: human, x: Xenopus

The data indicates that this compound is over 12.5-fold more selective for TASK-1 and TASK-3 over other tested potassium channels.[1][2] Furthermore, it displays a 10-fold higher affinity for TASK-1 over TASK-3.[3] Studies have also shown that this compound is largely inactive against a wide range of other ion channels when tested in the submicromolar range, underscoring its high specificity.[3]

Mechanism of Action and Binding Site

This compound inhibits channel function by physically occluding the ion conduction pathway.[3] It binds from the intracellular side to the central cavity of the open channel, effectively plugging the pore.[4] This binding stabilizes the closed state of the channel.[3]

Mutagenesis and molecular modeling studies have identified key residues that form the this compound binding site. These residues are located in the second (M2) and fourth (M4) transmembrane segments and the pore loops that line the central cavity.[3][4] The slight difference in amino acid sequence between TASK-1 and TASK-3 within this binding region is thought to account for the 10-fold difference in this compound affinity.[3]

cluster_channel TASK-1 Channel Pore cluster_this compound Mechanism of Inhibition Pore Central Cavity (Ion Pathway) Gate Channel Gate (Open) M2 M2 Segment M4 M4 Segment SF Selectivity Filter This compound This compound Binding Binding to M2/M4 Residues This compound->Binding Enters from intracellular side Binding->Pore Occlusion Pore Occlusion Binding->Occlusion Block K+ Efflux Blocked Occlusion->Block

This compound Mechanism of Pore Blockade in TASK-1

Experimental Protocols

The determination of this compound's selectivity profile relies on robust electrophysiological techniques to measure ion channel function in response to the compound.

  • Mammalian Cells: Chinese Hamster Ovary (CHO) cells are commonly used.[1][2] Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) and transiently transfected with plasmids encoding the specific human K2P channel subunit of interest (e.g., hTASK-1, hTASK-3). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.

  • Xenopus Oocytes: Oocytes are harvested and prepared from female Xenopus laevis frogs.[4] They are then injected with cRNA encoding the desired K2P channel. The oocytes are incubated for 2-5 days to allow for channel expression on the plasma membrane.

  • Whole-Cell Patch-Clamp (for Mammalian Cells):

    • Preparation: Transfected CHO cells are plated on glass coverslips. The coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an extracellular (bath) solution.

    • Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

    • Current Measurement: The membrane patch under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration). The membrane potential is clamped at a specific voltage (e.g., +40 mV), and the resulting outward K+ current through the expressed channels is recorded.

    • Drug Application: A baseline current is established. This compound is then applied at various concentrations via the perfusion system. The blocking effect is measured as the percentage reduction in the steady-state current.

  • Two-Electrode Voltage-Clamp (TEVC) (for Xenopus Oocytes):

    • Preparation: An oocyte expressing the target channel is placed in a recording chamber with an external solution.

    • Recording: Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to clamp the voltage at a desired level.

    • Current Measurement: The oocyte is held at a holding potential, and voltage steps are applied to elicit channel currents.

    • Drug Application: this compound is applied via the bath solution at increasing concentrations to determine the dose-dependent inhibition of the channel current.

For each concentration of this compound, the percentage of current inhibition is calculated. The inhibition data is then plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using the Hill equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis A1 Transfect Mammalian Cells (e.g., CHO) with K2P Channel DNA A3 Incubate for Channel Expression A1->A3 A2 OR Inject Xenopus Oocytes with K2P Channel cRNA A2->A3 B1 Establish Whole-Cell Patch-Clamp OR Two-Electrode Voltage-Clamp A3->B1 B2 Record Baseline K+ Current B1->B2 B3 Apply this compound at Various Concentrations B2->B3 B4 Record Inhibited Current B3->B4 C1 Calculate % Inhibition for each Concentration B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Fit Hill Equation to Data C2->C3 C4 Determine IC50 Value C3->C4

Workflow for Determining this compound Selectivity

Conclusion

This compound is a potent and selective inhibitor of TASK-1 and TASK-3 channels. Its selectivity is well-documented through electrophysiological studies, with IC₅₀ values in the low nanomolar range for TASK-1 and a clear margin of selectivity against other K2P and K+ channels. The detailed understanding of its mechanism as a pore blocker and the established protocols for its evaluation make this compound an essential tool for research into the function of TASK channels in health and disease.

References

A1899: A Comprehensive Technical Guide for a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A1899 has emerged as a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (K2P3.1), a key regulator of cellular membrane potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. Furthermore, it explores the potential therapeutic applications of this compound, particularly in the realms of cardiovascular and respiratory medicine. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting TASK-1 channels with this compound.

Introduction

Two-pore domain potassium (K2P) channels are crucial in setting the resting membrane potential and regulating cellular excitability in a variety of tissues. Among these, the TWIK-related acid-sensitive K+ (TASK) channels, particularly TASK-1, have garnered significant attention as therapeutic targets. TASK-1 channels are implicated in a range of physiological processes, including the control of neuronal excitability, aldosterone secretion, and the response to hypoxia in chemoreceptor cells.

This compound is a synthetic small molecule that has been identified as a highly potent and selective antagonist of the TASK-1 channel. Its ability to specifically modulate the activity of this channel presents a promising avenue for the development of novel therapeutics for conditions where TASK-1 dysfunction is a contributing factor.

Mechanism of Action

This compound functions as an open-channel blocker of the TASK-1 channel. It exerts its inhibitory effect by binding to a specific site within the central cavity of the channel pore, thereby physically occluding the passage of potassium ions. This mechanism has been elucidated through a combination of electrophysiological studies, site-directed mutagenesis, and the use of chimeric channels.

Binding Site Identification

The binding site for this compound within the TASK-1 channel has been mapped to residues located in the P1 and P2 pore-lining regions, the M2 and M4 transmembrane segments, and the halothane response element (HRE). Alanine scanning mutagenesis has been instrumental in identifying key amino acid residues that are critical for the high-affinity binding of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified using various electrophysiological techniques in different expression systems.

Table 1: Inhibitory Potency of this compound on TASK-1 and TASK-3 Channels
ChannelExpression SystemIC50 (nM)Reference
Human TASK-1CHO Cells7[1]
Human TASK-1Xenopus Oocytes35.1 ± 3.8[1]
Human TASK-3CHO Cells70[1]
Table 2: Selectivity Profile of this compound Against Various Potassium Channels
ChannelExpression SystemConcentration of this compound (nM)% InhibitionReference
TASK-1Xenopus Oocytes10074.2 ± 3.4[1]
TASK-3Xenopus Oocytes10022.2 ± 1.6[1]
Other K+ ChannelsXenopus Oocytes100< 11%[1]
K2P18.1 (TRESK)Not Specified> 2000-

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound.

Electrophysiology
  • Oocyte Preparation: Oocytes are surgically removed from anesthetized Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: cRNA encoding the desired potassium channel (e.g., TASK-1) is injected into the oocytes.

  • Recording: After 1-3 days of incubation, whole-cell currents are recorded using the two-electrode voltage clamp technique.

    • Voltage Protocol: A typical voltage-step protocol involves holding the oocyte at a potential of -80 mV and applying depolarizing steps from -70 mV to +70 mV in 10 mV increments for 200 ms.[1]

    • Solutions:

      • ND96 solution (for oocyte incubation): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

      • Recording solution (bath): Specific composition may vary depending on the experiment, but typically contains a physiological salt solution.

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured under standard conditions and transiently transfected with the plasmid DNA encoding the potassium channel of interest.

  • Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Solutions:

      • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4.

      • Intracellular solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, pH 7.2.

Molecular Biology
  • Method: Point mutations are introduced into the channel's cDNA using commercially available kits (e.g., QuikChange Site-Directed Mutagenesis Kit).

  • Procedure:

    • Design mutagenic primers containing the desired nucleotide change.

    • Perform PCR using a high-fidelity polymerase and the plasmid DNA as a template.

    • Digest the parental, methylated DNA with DpnI.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Verify the mutation by DNA sequencing.

  • Strategy: To identify domains responsible for this compound sensitivity, chimeric channels are constructed between the sensitive TASK-1 and the insensitive TASK-4 channels.[1]

  • Method: Overlap extension PCR is a common method for creating such chimeras.

    • Amplify the desired fragments of TASK-1 and TASK-4 with primers that have overlapping sequences.

    • Use the purified fragments as a template in a second PCR reaction to generate the full-length chimeric construct.

    • Clone the final product into an expression vector.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

A1899_Mechanism_of_Action This compound This compound Pore Channel Pore This compound->Pore Binds to central cavity TASK1 TASK-1 Channel (Open State) TASK1->Pore Block Pore Blockade Pore->Block K_efflux K+ Efflux Inhibition Block->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization

Caption: this compound binds to the open pore of the TASK-1 channel, leading to its blockade.

Experimental Workflow for this compound Characterization

A1899_Characterization_Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis & Interpretation cluster_2 Therapeutic Potential Assessment Electrophysiology Electrophysiology (TEVC & Patch Clamp) IC50 IC50 Determination Electrophysiology->IC50 Selectivity Selectivity Profiling Electrophysiology->Selectivity Mutagenesis Site-Directed Mutagenesis BindingSite Binding Site Mapping Mutagenesis->BindingSite Chimeras Chimeric Channel Construction Chimeras->BindingSite InVivo In Vivo Studies (Animal Models) IC50->InVivo Selectivity->InVivo BindingSite->InVivo Safety Cardiovascular Safety Pharmacology InVivo->Safety

Caption: Workflow for the preclinical characterization of this compound.

Therapeutic Potential

The selective inhibition of TASK-1 channels by this compound suggests its potential therapeutic utility in a variety of disease states.

Cardiovascular Applications
  • Atrial Fibrillation: TASK-1 channels are predominantly expressed in the atria compared to the ventricles. Their inhibition can prolong the atrial action potential duration, a strategy known to be effective in treating atrial fibrillation.

  • Hypertension: TASK-1 channels in the adrenal gland play a role in regulating aldosterone secretion. Antagonism of these channels could potentially lower blood pressure.

Respiratory Stimulation
  • Apnea and Respiratory Depression: TASK channels are expressed in carotid body glomus cells, which are the primary chemosensors for blood oxygen levels. Inhibition of these channels mimics a low-oxygen state, leading to an increase in respiratory drive. This makes this compound a potential candidate for treating conditions like apnea of prematurity and drug-induced respiratory depression.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of TASK-1 channels and represents a promising lead compound for the development of novel therapeutics. Its high potency and selectivity make it an attractive candidate for targeting diseases where TASK-1 channel dysfunction is a key pathological feature. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Structural Analysis of A1899 Binding to the TASK-1 Potassium Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the structural and molecular basis for the interaction between the potent and selective blocker A1899 and the two-pore domain potassium (K2P) channel, TASK-1 (KCNK3). The content herein is intended for researchers, scientists, and drug development professionals engaged in ion channel research and pharmacology.

Quantitative Analysis of this compound Binding and Affinity

This compound has been identified as a highly potent and selective inhibitor of TASK-1 channels.[1][2] Its inhibitory concentration (IC50) varies depending on the expression system, showing higher potency in mammalian cells compared to Xenopus oocytes.[1][3] The affinity of this compound is significantly higher for TASK-1 than for its closest relative, TASK-3, and other potassium channels.[1]

Table 1: Inhibitory Potency (IC50) of this compound on Various Potassium Channels

Channel Expression System IC50 (nM) Reference
TASK-1 Xenopus oocytes 35.1 ± 3.8 [1]
TASK-1 CHO cells 7.0 ± 1.0 [1][3]
TASK-3 CHO cells 70.0 ± 9.0 [1][3]
TASK-2 Xenopus oocytes 12,000 ± 2,200 [1]
TREK-1 Xenopus oocytes 23,800 ± 1,800 [1]
TRESK Xenopus oocytes 900 ± 100 [1]

| Kv1.1 | Xenopus oocytes | 2,700 ± 300 |[1] |

Mutagenesis studies have been crucial in identifying the specific amino acid residues that form the this compound binding site. Deletion of or mutations within the pore loops (P1, P2), transmembrane segments (M2, M4), and the C-terminal halothane response element (HRE) drastically reduce the binding affinity, confirming their role in drug coordination.[1][2]

Table 2: Effect of TASK-1 Mutations on this compound Inhibition

Mutation This compound Concentration (nM) % Block of Wild-Type % Block of Mutant Fold Change in IC50 Reference
ΔHRE (243VLRFMT248) 35 (IC50) 50% Negligible 371-fold increase [1]
T93A (P1 Loop) 400 78 ± 5% 26.4 ± 6.4% - [1]

| T199A (P2 Loop) | 400 | 78 ± 5% | 36.4 ± 6.4% | - |[1] |

Mechanism of Action and Binding Site Characterization

This compound functions as an open-channel blocker, accessing its binding site from the intracellular side and physically occluding the channel pore.[1][3][4] This mechanism is supported by several lines of evidence:

  • The blocking action of this compound is significantly faster when applied to the cytosolic face of the channel in inside-out macropatch recordings.[1]

  • Blocker affinity is reduced in the presence of high extracellular potassium concentrations, a characteristic feature of open-channel blockers that bind within the central cavity.[1][3]

  • The block is not voltage-dependent, indicating the binding site is located within the transmembrane electric field.[1]

The binding site for this compound is a complex pocket formed by residues from multiple domains of the TASK-1 channel. Alanine scanning mutagenesis and the creation of chimeric channels (TASK-1/TASK-4) have pinpointed the M2 and M4 transmembrane segments, the P1 and P2 pore loops, and the C-terminal halothane response element as critical components of the binding site.[1][2][3] More recent computational models, based on new K2P crystal structures, suggest that many of these residues line newly identified side fenestrations adjacent to the central cavity.[4] The binding of this compound to these fenestrations may act as a physical "anchor" that stabilizes the closed or blocked state of the channel.[4]

cluster_A1899_Action This compound Mechanism of Action on TASK-1 This compound This compound (extracellular) Membrane Plasma Membrane This compound->Membrane Crosses Membrane A1899_intra This compound (intracellular) TASK1 TASK-1 Channel (Open State) A1899_intra->TASK1 Accesses from intracellular side Membrane->A1899_intra Cavity Central Cavity Binding TASK1->Cavity Binds within open pore Block Pore Occlusion & Channel Block Cavity->Block

Mechanism of this compound as an intracellular open-channel blocker of TASK-1.

cluster_BindingSite Structural Components of the this compound Binding Site in TASK-1 BindingSite This compound Binding Site M2M4 M2 & M4 Transmembrane Segments BindingSite->M2M4 Forms cavity wall P_Loops P1 & P2 Pore Loops BindingSite->P_Loops Forms selectivity filter entrance HRE Halothane Response Element (HRE) BindingSite->HRE Contributes to high affinity Fenestrations Side Fenestrations BindingSite->Fenestrations Provides 'anchor' point

Key structural domains of TASK-1 that constitute the this compound binding site.

Experimental Protocols

The characterization of the this compound-TASK-1 interaction has relied on a combination of electrophysiology, molecular biology, and computational modeling.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure macroscopic ionic currents through TASK-1 channels expressed in Xenopus laevis oocytes and to determine the dose-dependent inhibition by this compound.

Methodology:

  • cRNA Preparation and Injection: Human TASK-1 cRNA is synthesized in vitro. Xenopus laevis oocytes are surgically removed and injected with approximately 50 nl of cRNA. Oocytes are then incubated for 1-3 days to allow for channel expression.[2]

  • Solutions: The standard bath solution (ND96) contains 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, adjusted to pH 7.4.[2] this compound is dissolved in DMSO and then diluted to final concentrations in ND96.

  • Recording: Oocytes are placed in a recording chamber and impaled with two glass microelectrodes (0.5–1.5 MΩ resistance) filled with 3 M KCl.[2] A two-electrode voltage clamp amplifier is used to control the membrane potential and record currents.

  • Voltage Protocol: A typical protocol involves holding the oocyte at a potential of -80 mV, followed by depolarizing voltage steps (e.g., 200 ms steps from -70 mV to +70 mV in 10 mV increments) to elicit outward potassium currents.[1]

  • Data Analysis: The inhibitory effect of this compound is measured by comparing the current amplitude before and after drug application. Dose-response curves are generated by plotting the percentage of block against the logarithm of the this compound concentration, and the data are fitted with the Hill equation to determine the IC50 value.[1]

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues involved in this compound binding.

Methodology:

  • Mutant Generation: Point mutations (e.g., alanine substitutions) or deletions are introduced into the TASK-1 cDNA using PCR-based site-directed mutagenesis kits.

  • Sequence Verification: The sequence of all mutant constructs is verified by DNA sequencing to ensure the intended mutation was correctly introduced.

  • Expression and Analysis: cRNA is generated from the mutant cDNA and injected into Xenopus oocytes. The sensitivity of the mutant channels to this compound is then assessed using TEVC as described above. A significant reduction in block or a large increase in the IC50 value compared to the wild-type channel indicates that the mutated residue is part of the binding site.[1]

Homology Modeling and Molecular Docking

Objective: To generate a structural model of the this compound-TASK-1 complex and predict binding interactions.

Methodology:

  • Homology Modeling: A 3D model of the TASK-1 open-pore state is built using the known crystal structure of a related K2P channel (e.g., TRAAK) as a template.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Molecular Docking: Docking simulations are performed using software such as GOLD (Genetic Optimisation for Ligand Docking).[1] The this compound molecule is docked into the central cavity of the TASK-1 model, and the resulting poses are scored based on their predicted binding energy and interactions.

  • Molecular Dynamics (MD) Simulations: The most plausible docking pose is subjected to MD simulations (e.g., for 30 ns) to assess the stability of the drug-channel complex and analyze the dynamic interactions between this compound and specific residues over time.[1][4] The results are then correlated with experimental data from mutagenesis studies to validate the model.[1]

cluster_Workflow Integrated Workflow for this compound-TASK-1 Structural Analysis Expression 1. Heterologous Expression (e.g., Xenopus Oocytes) TEVC 2. Electrophysiology (TEVC) Expression->TEVC DoseResponse 3. Dose-Response Analysis TEVC->DoseResponse Mutagenesis 4. Site-Directed Mutagenesis TEVC->Mutagenesis IC50 IC50 Determination DoseResponse->IC50 TestMutants 5. Test Mutant Sensitivity Mutagenesis->TestMutants BindingSite Binding Site Identification TestMutants->BindingSite Validation 7. Model Validation BindingSite->Validation Experimental Data Modeling 6. Computational Modeling (Homology, Docking, MD) Modeling->Validation

Workflow for characterizing the this compound binding site on TASK-1.

Conclusion and Future Directions

The structural analysis of this compound binding to TASK-1 reveals a complex interaction involving multiple domains that form an intracellular-facing binding pocket within the channel's central cavity and adjacent side fenestrations. The combination of electrophysiology, mutagenesis, and computational modeling has provided a detailed, albeit model-based, view of this interaction.[1][4] While a high-resolution co-crystal or cryo-EM structure of the this compound-TASK-1 complex has not yet been reported, the existing data provide a robust framework for the rational design of novel, even more potent and selective TASK-1 modulators. Future structural studies will be invaluable for refining our understanding of the precise molecular determinants of drug binding and for developing new therapeutic agents targeting K2P channels.

References

Preliminary Toxicity Profile of A1899: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the comprehensive toxicity of A1899 is limited. This document summarizes the known pharmacological effects of this compound and presents a framework for its preliminary toxicological assessment based on standard preclinical research protocols. The quantitative toxicity data herein is illustrative and not derived from actual experimental results for this compound.

Introduction

This compound is recognized as a potent inhibitor of the two-pore domain potassium (K2P) channels, specifically the TASK (TWIK-related acid-sensitive K+) channel subfamily. Its primary pharmacological action involves the modulation of ion channel activity, which can influence cellular membrane potential and downstream signaling pathways. Understanding the potential toxicity of such a compound is paramount for any further therapeutic development. This whitepaper outlines the known pharmacological effects of this compound and proposes a standard suite of preliminary toxicity studies to evaluate its safety profile.

Known Pharmacological Effects

This compound has been identified as an inhibitor of TASK channels. One study demonstrated that this compound inhibited TASK channel activity by 35% at a concentration of 400 nmol/L[1]. This inhibition leads to an increase in intracellular calcium concentration ([Ca2+]i) in specific cell types, such as carotid body type-1 cells[1]. Another study reported IC50 values for this compound against KCNK3 (a member of the TASK channel family) and KCNK9 channels as 200 nM and 3.2 µM, respectively.

Signaling Pathway

The known signaling pathway for this compound involves the direct inhibition of TASK channels, leading to membrane depolarization and subsequent influx of extracellular calcium.

A1899_Signaling_Pathway This compound This compound TASK_Channel TASK Channel This compound->TASK_Channel Inhibits Membrane_Depolarization Membrane Depolarization TASK_Channel->Membrane_Depolarization Leads to Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Triggers Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization dosing Single Oral Gavage of this compound acclimatization->dosing observation Clinical Observation (14 days) dosing->observation body_weight Body Weight Measurement (Days 0, 7, 14) observation->body_weight necropsy Gross Necropsy body_weight->necropsy data_analysis LD50 Calculation necropsy->data_analysis end End data_analysis->end Cytotoxicity_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Add Serial Dilutions of this compound cell_seeding->treatment incubation Incubate (24 or 48 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis end End data_analysis->end Genotoxicity_Tiered_Approach tier1 Tier 1: In Vitro Tests ames Ames Test (Gene Mutation) tier1->ames chromosome_aberration In Vitro Chromosomal Aberration (Clastogenicity) tier1->chromosome_aberration tier2 Tier 2: In Vivo Test (If Tier 1 is Positive) ames->tier2 Positive Result chromosome_aberration->tier2 Positive Result micronucleus In Vivo Micronucleus Test (Clastogenicity & Aneugenicity) tier2->micronucleus

References

A1899: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (K2P3.1) and TASK-3 (K2P9.1). These channels are implicated in a variety of physiological processes, making this compound a valuable pharmacological tool for their study and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support researchers and drug development professionals in their work with this compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and research publications.

PropertyValueReference
Chemical Name N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide[1][2]
Molecular Formula C₃₀H₂₆F₂N₂O₃[1][2]
Molecular Weight 500.55 g/mol [1][2]
CAS Number 498577-46-1[1]
Appearance White to beige powder[3]
Purity ≥97% (HPLC)[3]
Solubility Soluble in DMSO to 100 mM[1][2]

Stability and Storage

Currently, specific, publicly available stability studies for this compound under various conditions such as a range of pH values, temperatures, and light exposure are limited. However, based on supplier recommendations, the following storage conditions are advised to ensure the integrity of the compound.

ConditionRecommendationReference
Storage Temperature Store at -20°C[1][2]
General Handling It is recommended to protect the compound from light and moisture.
General Approach to Stability Assessment: Forced Degradation Studies

In the absence of specific stability data for this compound, a general understanding of how the stability of a novel drug substance is determined can be derived from regulatory guidelines on forced degradation studies.[1][2][3][4][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][4]

A typical forced degradation study would expose this compound to a variety of stress conditions, including:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures to assess susceptibility to pH-dependent degradation.

  • Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide) to evaluate oxidative stability.

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures to determine its thermal lability.

  • Photostability: Exposing the compound to light of specific wavelengths and intensities to assess its sensitivity to photodegradation.

The degradation products would then be characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly blocking the pore of TASK-1 and TASK-3 potassium channels.[1][2] This action inhibits the outward flow of potassium ions, leading to depolarization of the cell membrane. This mechanism is particularly relevant in excitable cells like neurons and cardiomyocytes.

Below is a diagram illustrating the mechanism of action of this compound on a TASK channel.

A1899_Mechanism_of_Action Mechanism of this compound Action on TASK Channels cluster_membrane Cell Membrane TASK_channel TASK-1 / TASK-3 Potassium Channel K_out K+ (extracellular) TASK_channel->K_out Depolarization Membrane Depolarization TASK_channel->Depolarization Inhibition of K+ Efflux leads to This compound This compound This compound->TASK_channel Blocks Pore K_in K+ (intracellular) K_in->TASK_channel K+ Efflux

Caption: Mechanism of this compound as a TASK channel blocker.

Experimental Protocols

Biological Activity Characterization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the effect of compounds on ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 or TASK-3 channel.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit channel currents.

  • Compound Application: this compound is dissolved in the bath solution at various concentrations and perfused over the oocyte.

  • Data Analysis: The inhibition of the channel current by this compound is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a Hill equation.

Representative Synthesis Workflow

While the exact synthesis of this compound is proprietary, a plausible synthetic route can be conceptualized based on the synthesis of other complex amides and biphenyl derivatives. The following diagram illustrates a generalized workflow.

A1899_Synthesis_Workflow Representative Synthesis Workflow for this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Second Amide Coupling A 2-(4-Methoxyphenyl)acetic acid C Intermediate Amide A->C Coupling Agent (e.g., HATU, EDCI) B 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative B->C E This compound C->E Coupling Agent (e.g., HATU, EDCI) D 2,4-Difluorobenzylamine D->E

Caption: A generalized synthetic workflow for this compound.

This conceptual workflow involves two sequential amide coupling reactions. The first step would involve coupling 2-(4-methoxyphenyl)acetic acid with a suitable 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative. The resulting intermediate would then undergo a second amide coupling with 2,4-difluorobenzylamine to yield the final product, this compound. Each coupling step would typically be mediated by standard peptide coupling reagents.

Conclusion

This compound is a well-characterized pharmacological tool with potent and selective blocking activity on TASK-1 and TASK-3 potassium channels. While its fundamental chemical properties are well-documented, detailed public data on its stability under various stress conditions is lacking. The information and generalized protocols provided in this guide are intended to assist researchers in the effective use, handling, and further investigation of this important molecule. For critical applications, it is recommended to perform in-house stability and purity assessments.

References

A Technical Guide to TASK-1 Potassium Channel Inhibitors: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TWIK-related acid-sensitive potassium (TASK-1) channels, also known as KCNK3 or K2P3.1, are members of the two-pore domain potassium (K2P) channel family. These channels are critical in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and lungs. Their involvement in key physiological processes such as neuronal signaling, cardiac function, and respiratory control has made them a significant target for pharmacological intervention. This technical guide provides a comprehensive review of the current literature on TASK-1 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support ongoing research and drug development efforts.

Data Presentation: Quantitative Analysis of TASK-1 Inhibitors

The development of potent and selective TASK-1 inhibitors is a key objective for therapeutic applications. The following table summarizes the in vitro potency and selectivity of various TASK-1 inhibitors reported in the literature.

Compound Name/IDScaffoldTASK-1 IC50TASK-3 IC50Selectivity (TASK-3/TASK-1)Other Channels (IC50)Assay MethodReference
A1899 Biaryl derivative7 nM70 nM10-fold-Electrophysiology (CHO cells)[1]
A293 Aromatic carbonamide~250 nM--KV1.5 (10- to 43-fold higher IC50)Electrophysiology
ML365 Bis-amide16 nM1 µM62-foldKir2.1, KCNQ2, hERG (> 30 µM)Automated electrophysiology[2]
Compound 3 (bis-amide series) Bis-amide75 nM (QPatch)690 nM (QPatch)9-foldKCNQ2, hERG, Kir2.1 (> 30 µM)QPatch, Thallium Flux[1]
Compound 35 (bis-amide series) Bis-amide16 nM992 nM62-fold-Electrophysiology[1]
F3 3-benzamidobenzoic acid derivative148 nM1.75 µM~12-fold-Two-electrode voltage clamp (Xenopus oocytes)[3]
Doxapram Respiratory stimulantPotent inhibitor---Patch-clamp (porcine cardiomyocytes)[4]
Carvedilol Beta-blocker0.83 µM (CHO cells)---Electrophysiology (CHO cells, Xenopus oocytes)
BAY2586116 TASK-1/3 antagonistPotent inhibitorPotent inhibitor--Preclinical and clinical studies[5]

Experimental Protocols

The characterization of TASK-1 inhibitors relies on various electrophysiological techniques. Below are detailed methodologies for the key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is commonly used for the functional expression and characterization of ion channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the target ion channel (e.g., human TASK-1)

  • ND96 recording solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4)

  • 3 M KCl for electrode filling

  • Borosilicate glass capillaries

  • Microelectrode puller

  • TEVC amplifier and data acquisition system

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with the cRNA of the TASK-1 channel and incubate for 2-5 days to allow for channel expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp Protocol:

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit channel currents. A typical protocol involves stepping the voltage from a holding potential to various test potentials (e.g., -100 mV to +60 mV in 20 mV increments) for a duration of 200-500 ms.

    • Record the resulting currents.

  • Compound Application: Perfuse the recording chamber with solutions containing the test inhibitor at various concentrations.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +60 mV) before and after compound application to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value.

Whole-Cell Patch-Clamp on Mammalian Cells

This technique allows for the recording of ionic currents from the entire cell membrane.

Materials:

  • Mammalian cells expressing TASK-1 channels (e.g., CHO or HEK293 cells, or isolated primary cells like cardiomyocytes).

  • External solution (in mM, example for cardiomyocytes): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal solution (pipette solution, in mM, example for cardiomyocytes): 120 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, pH 7.2.

  • Borosilicate glass capillaries.

  • Microelectrode puller and polisher.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips. For primary cells, follow appropriate isolation protocols.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the micropipette using the micromanipulator.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage Clamp Protocol:

    • Hold the cell at a specific potential (e.g., -80 mV).

    • Apply voltage ramps or steps to elicit TASK-1 currents. For example, a ramp from -100 mV to +60 mV over 500 ms.

    • Record the resulting whole-cell currents.

  • Inhibitor Application: Apply the test compound to the external solution and perfuse over the cell.

  • Data Analysis: Measure the current at a specific voltage before and after drug application to determine the inhibitory effect and calculate the IC50.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TASK-1 Regulation by GPCRs

TASK-1 channels are regulated by various signaling pathways, including G-protein coupled receptors (GPCRs). The diagram below illustrates the inhibition of TASK-1 via the Gq-RhoA-ROCK pathway.

GPCR_TASK1_inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq GPCR->Gq activates PLC PLC Gq->PLC activates RhoA_GDP RhoA-GDP (inactive) TASK1 TASK-1 Channel K_ion K+ Efflux TASK1->K_ion RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEF-mediated exchange ROCK ROCK RhoA_GTP->ROCK activates ROCK->TASK1 phosphorylates Inhibition Inhibition Ligand Ligand (e.g., Angiotensin II) Ligand->GPCR Inhibition->TASK1 Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., Thallium Flux Assay) Primary_EP Primary Electrophysiology (e.g., Automated Patch Clamp) HTS->Primary_EP Hit Identification Secondary_EP Secondary Electrophysiology (Manual Patch Clamp) Primary_EP->Secondary_EP Potency Confirmation Selectivity Selectivity Profiling (vs. TASK-3, other ion channels) Secondary_EP->Selectivity Lead Characterization PK Pharmacokinetics (PK) (ADME studies) Selectivity->PK Lead Optimization PD Pharmacodynamics (PD) (Efficacy in animal models) PK->PD Tox Toxicology Studies PD->Tox Phase1 Phase I (Safety and Tolerability) Tox->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

References

Methodological & Application

Application Notes and Protocols for A1899 in In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3), in in vitro electrophysiology experiments. The following protocols and data are designed to assist in the investigation of TASK-1 channel function and the effects of its modulation in various cell types.

Introduction to this compound

This compound is a highly selective pharmacological tool for studying the physiological roles of TASK-1 channels. TASK-1 channels are members of the K2P family of potassium channels that contribute to the resting membrane potential and cellular excitability in a variety of tissues. These channels are characterized by their instantaneous and non-inactivating potassium currents. This compound acts as an open-channel blocker, physically occluding the pore of the TASK-1 channel.[1] This blockade is not dependent on the membrane voltage.[1][2] By inhibiting the outward flow of potassium ions, this compound leads to membrane depolarization, which can subsequently trigger the opening of voltage-gated ion channels, such as calcium channels, leading to an increase in intracellular calcium.[3]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the key quantitative parameters of this compound's inhibitory effects on TASK-1 channels as determined by in vitro electrophysiology.

ParameterValueCell Type / Expression SystemExperimental ConditionReference
IC₅₀ 7 nMCHO cellsHeterologous expression of human TASK-1[2]
IC₅₀ 35.1 nMXenopus oocytesHeterologous expression of human TASK-1[2]
% Inhibition 35%Neonatal rat carotid body type-1 cells400 nmol/L this compound on endogenous TASK channels[3]
% Blockade ~90%Xenopus oocytes400 nM this compound on human TASK-1 in ND96 solution[1]
% Blockade 59.7%Xenopus oocytes400 nM this compound on human TASK-1 in high extracellular K⁺[1]
Voltage Dependence NoneXenopus oocytesInward and outward currents blocked to the same extent[1][2]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the direct blockade of the TASK-1 potassium channel. This initiates a cascade of events related to changes in cellular excitability.

A1899_Signaling_Pathway cluster_channel Cell Membrane This compound This compound TASK1 TASK-1 K+ Channel This compound->TASK1 Blocks K_efflux K+ Efflux Inhibition Depolarization Membrane Depolarization K_efflux->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Intra_Ca Increased Intracellular [Ca2+] Ca_influx->Intra_Ca Results in

Caption: this compound blocks TASK-1, leading to depolarization and calcium influx.

Experimental Protocols

This section provides a detailed protocol for characterizing the effects of this compound on TASK-1 channels using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., CHO or HEK293 cells) or primary cells.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Solution_Prep Prepare Solutions (Internal, External, this compound) Pipette_Prep Pull & Fire-Polish Patch Pipettes Seal Obtain Gigaohm Seal Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline TASK-1 Current Whole_Cell->Baseline Application Perfuse this compound Baseline->Application Recording Record this compound Effect Application->Recording Analysis Measure Current Amplitude & Generate Dose-Response Curve Recording->Analysis

Caption: Workflow for in vitro electrophysiological analysis of this compound.

Materials
  • Cell Line: CHO or HEK293 cells stably or transiently transfected with the gene encoding human TASK-1 (KCNK3). Alternatively, primary cells endogenously expressing TASK-1 can be used (e.g., neonatal rat carotid body type-1 cells).[3]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Electrophysiology Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1550), and data acquisition software (e.g., pCLAMP).

  • Patch Pipettes: Borosilicate glass capillaries (1.5 mm outer diameter).

Methods
  • Cell Preparation:

    • Plate cells expressing TASK-1 onto glass coverslips 24-48 hours before the experiment.

    • For primary cells, follow established dissociation and culturing protocols.[3]

  • Solution Preparation:

    • Prepare fresh external and internal solutions on the day of the experiment and filter-sterilize.

    • Prepare serial dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM). The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

  • Pipette Fabrication:

    • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

    • Fire-polish the pipette tips to a final resistance of 3-5 MΩ when filled with the internal solution.

    • Fill the pipettes with the internal solution and ensure no air bubbles are present.

  • Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

    • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Data Acquisition Protocol:

    • To elicit TASK-1 currents, apply a series of voltage steps or a voltage ramp. A typical voltage-step protocol would be from a holding potential of -80 mV, stepping to potentials between -100 mV and +80 mV in 20 mV increments for 200-500 ms.[1]

    • Record baseline currents in the external solution for at least 3-5 minutes to ensure stability.

    • Perfuse the cell with the external solution containing a specific concentration of this compound.

    • Allow 2-5 minutes for the drug to equilibrate and the effect to reach a steady state.

    • Record the currents in the presence of this compound using the same voltage protocol.

    • To determine the dose-response relationship, apply increasing concentrations of this compound, with a washout period in between if receptor desensitization is not a concern.

  • Data Analysis:

    • Measure the peak or steady-state outward current at a specific depolarizing voltage step (e.g., +40 mV) in the absence (control) and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of TASK-1 potassium channels. The protocols and data provided here offer a framework for conducting and interpreting in vitro electrophysiology experiments aimed at understanding the role of TASK-1 in cellular function and as a potential drug target. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Note: Preparation and Use of A1899 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A1899 is a potent and highly selective non-voltage-dependent two-pore domain potassium (K₂P) channel blocker.[1][2] It specifically targets the TASK-1 (K₂P3.1) and, with lower affinity, the TASK-3 (K₂P9.1) channels.[3] These channels are critical in setting the resting membrane potential in a variety of excitable cells.[1] Due to its high selectivity, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1 channels in systems such as the cardiovascular and central nervous systems.[1][4] This document provides detailed protocols for the preparation and application of this compound in in-vitro cell culture experiments.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueReference
Chemical Name N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide[3]
Molecular Formula C₃₀H₂₆F₂N₂O₃[3]
Molecular Weight 500.55 g/mol [3]
Solubility 50.05 mg/mL (100 mM) in DMSO[3]
Storage Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2]

Mechanism of Action

This compound functions as an open-channel blocker of TASK-1.[1] It binds to residues within the central cavity of the channel pore, physically occluding the passage of potassium ions (K⁺).[1][4] The inhibition of the outward K⁺ "leak" current leads to the depolarization of the cell membrane. This modulation of membrane potential can subsequently influence a wide range of cellular processes, including action potential duration and cellular excitability.[4][5]

A1899_Mechanism cluster_membrane Cell Membrane TASK1 TASK-1 Channel (K+ Efflux) Depolarization Membrane Depolarization TASK1->Depolarization K+ Efflux Inhibited This compound This compound This compound->TASK1 Binds & Blocks

Figure 1: Mechanism of this compound as a TASK-1 channel blocker.

Experimental Protocols

Preparation of Stock Solution

Proper preparation of a concentrated stock solution is critical for accuracy and reproducibility. Given its high solubility in DMSO, this is the recommended solvent.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Based on the molecular weight of 500.55 g/mol , calculate the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 10 mM).

    • Calculation for 1 mL of 10 mM stock:

      • Mass (g) = 10 mmol/L * 0.001 L * 500.55 g/mol = 0.0050055 g = 5.01 mg

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the corresponding volume of sterile DMSO to the vial.

  • Vortex thoroughly until the powder is completely dissolved, ensuring a clear solution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.[2]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solution and Cell Treatment

The stock solution must be diluted in cell culture medium to achieve the final desired concentration for treating cells. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.1%.[6]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells ready for treatment

Procedure:

  • Calculate the volume of stock solution required for the desired final concentration in your experiment.

    • Example Dilution (for a final concentration of 100 nM in 10 mL medium):

      • Use the formula: C₁V₁ = C₂V₂

      • (10 mM) * V₁ = (100 nM) * (10 mL)

      • (10,000,000 nM) * V₁ = (100 nM) * (10 mL)

      • V₁ = (100 * 10) / 10,000,000 = 0.0001 mL = 0.1 µL

    • To facilitate accurate pipetting, perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution. Then, add 10 µL of the 100 µM solution to the 10 mL of culture medium.

  • Add the calculated volume of this compound stock or intermediate solution to the pre-warmed cell culture medium and mix gently but thoroughly.

  • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate volume of medium. The final DMSO concentration should be identical to the this compound-treated conditions.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the this compound working solution or the vehicle control.

  • Return the cells to the incubator for the desired treatment period.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Stock Prepare 10 mM Stock in DMSO Working Dilute Stock to Working Concentration in Medium Stock->Working Treat Treat Cells with this compound & Vehicle Control Working->Treat Seed Seed Cells in Culture Plates Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assay Incubate->Assay

Figure 2: General experimental workflow for cell treatment.

Application Data

This compound has been utilized across different cell expression systems to characterize its potency and selectivity. The effective concentrations can vary depending on the cell type and expression system.

Cell TypeExpression SystemParameterValueReference
CHO CellsHeterologous ExpressionIC₅₀ (TASK-1)7 nM[1][3]
CHO CellsHeterologous ExpressionIC₅₀ (TASK-3)70 nM[1][3]
Xenopus OocytesHeterologous ExpressionIC₅₀ (TASK-1)35.1 nM[1]
Xenopus OocytesHeterologous Expression% Block (100 nM)74.2%[1]
CardiomyocytesEndogenous ExpressionEffective Conc.200 nM[5]

Note: IC₅₀ values are often lower in mammalian cell lines compared to Xenopus oocytes.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

References

Application Notes and Protocols for A1899 in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to A1899 and the P2X7 Receptor

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory and neuropathic pain pathways.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[3] This ionic flux triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately can lead to apoptosis.[1] The unique properties of the P2X7 receptor, including its role in inflammation and its biphasic current response to agonists, make it a compelling target for drug discovery.[2][4] Patch clamp electrophysiology is a powerful technique to directly measure the ion channel activity of the P2X7 receptor and to characterize the inhibitory effects of antagonists like this compound.[5][6]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor initiates a complex signaling network. The initial ion flux through the channel acts as a primary signal, leading to membrane depolarization and an increase in intracellular calcium concentration. This increase in cytosolic Ca²⁺, along with the K⁺ efflux, triggers the assembly of the NLRP3 inflammasome complex. This multiprotein platform activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines are potent mediators of inflammation. Furthermore, P2X7 receptor activation can influence other signaling pathways, including those involving MAP kinases and transcription factors like NF-κB, which further amplify the inflammatory response.

P2X7_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP High Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 binds IonFlux Na⁺/Ca²⁺ Influx, K⁺ Efflux P2X7->IonFlux opens NFkB NF-κB Activation P2X7->NFkB activates NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 triggers Apoptosis Apoptosis IonFlux->Apoptosis Casp1 Caspase-1 Activation NLRP3->Casp1 activates IL1b Pro-IL-1β → IL-1β Casp1->IL1b IL18 Pro-IL-18 → IL-18 Casp1->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation NFkB->Inflammation This compound This compound This compound->P2X7 blocks

Caption: P2X7 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data: P2X7 Receptor Antagonists

While specific patch clamp-derived IC₅₀ values for this compound were not prominently available in the reviewed literature, the following table provides data for other well-characterized P2X7 receptor antagonists, which can serve as a reference for experimental design and data comparison. These values were determined using various electrophysiological and functional assays.

AntagonistCell TypeAgonistAssay MethodIC₅₀Reference
A-740003 Human THP-1 cellsBzATPIonic Current & Pore Function~180 nM[7]
A-438079 Rat TG neuronsBzATPWhole-cell Patch ClampEffective at 10 µM[2][8]
AZD9056 Mouse Microglia BV2BzATPWhole-cell Patch Clamp1-3 µM[9]
AZ10606120 Human & Rat P2X7RBzATPElectrophysiologyµM (human), nM (rat)[10]

Experimental Protocols

Cell Culture and Expression of P2X7 Receptors

The human embryonic kidney (HEK293) cell line is a commonly used heterologous expression system for studying P2X7 receptors as they do not endogenously express P2X receptors.[11][12]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human or rodent P2X7 receptor

  • Transfection reagent (e.g., Lipofectamine)

  • Poly-L-lysine coated glass coverslips

Protocol:

  • Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • One day prior to transfection, seed the cells onto poly-L-lysine coated glass coverslips in a 6-well plate to achieve 50-70% confluency on the day of transfection.

  • Transfect the cells with the P2X7 receptor plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Allow the cells to express the receptors for 24-48 hours before performing patch clamp experiments.[13] Successful transfection can be confirmed by co-transfecting a fluorescent reporter protein (e.g., GFP).

Whole-Cell Patch Clamp Recording

This protocol is designed for recording agonist-induced currents from P2X7-expressing cells and assessing the inhibitory effect of this compound.

Solutions:

  • External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with NaOH. (Note: A low divalent cation concentration in the external solution can potentiate P2X7 receptor responses).[14]

  • Agonist Stock Solution: 100 mM ATP or BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate) in water. BzATP is a more potent agonist for P2X7 receptors.[8]

  • Antagonist Stock Solution: 10 mM this compound in DMSO.

Equipment:

  • Patch clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for pipette pulling

Protocol:

  • Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette under positive pressure.

  • Form a Giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply the P2X7 receptor agonist (e.g., 100 µM - 1 mM ATP or 10-100 µM BzATP) using the perfusion system for a few seconds to elicit an inward current.

  • After recording a stable baseline response to the agonist, co-apply the agonist with varying concentrations of this compound (e.g., 1 nM to 10 µM) to determine the concentration-dependent inhibition. Pre-application of this compound for 1-2 minutes before co-application with the agonist is recommended.

  • Record the current responses and analyze the peak current amplitude to determine the inhibitory effect of this compound.

Experimental Workflow for this compound Patch Clamp Study

The following diagram outlines the key steps involved in characterizing the effect of this compound on P2X7 receptors using patch clamp electrophysiology.

Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture HEK293 Cell Culture Transfection P2X7 Receptor Transfection CellCulture->Transfection Patching Whole-Cell Patch Clamp Transfection->Patching AgonistApp Agonist Application (ATP/BzATP) Patching->AgonistApp AntagonistApp This compound Application Recording Current Recording AgonistApp->Recording AntagonistApp->Recording DataAnalysis Peak Current Analysis Recording->DataAnalysis IC50 IC₅₀ Determination DataAnalysis->IC50

Caption: Workflow for this compound patch clamp experiments.

Data Presentation and Analysis

The primary quantitative data from these experiments will be the peak amplitude of the agonist-induced inward current. To determine the potency of this compound, a concentration-response curve should be generated.

  • Normalization: For each cell, normalize the peak current amplitude in the presence of this compound to the control peak current amplitude (agonist alone).

  • Concentration-Response Curve: Plot the normalized current as a function of the logarithm of the this compound concentration.

  • IC₅₀ Calculation: Fit the concentration-response data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the maximal agonist-induced current.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in patch clamp studies to investigate the role of the P2X7 receptor in various physiological and pathological processes and to advance the development of novel therapeutics targeting this important ion channel.

References

Application Notes and Protocols for Blocking TASK-1 Currents with A1899

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A1899 is a potent and selective pharmacological inhibitor of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3). TASK-1 channels are implicated in a variety of physiological processes, including the regulation of neuronal excitability, apoptosis, and cardiac action potential duration. Their dysfunction has been linked to conditions such as atrial fibrillation and obstructive sleep apnea. The selective blockade of TASK-1 channels by this compound makes it an invaluable tool for elucidating the physiological roles of these channels and for the development of novel therapeutics. These application notes provide detailed information on the effective concentrations of this compound for blocking TASK-1 currents, along with comprehensive experimental protocols.

Data Presentation: this compound Inhibition of TASK-1 Channels

The inhibitory potency of this compound on TASK-1 channels is dependent on the expression system. The following table summarizes the key quantitative data for this compound-mediated blockade of TASK-1 and its closest relative, TASK-3.

ChannelExpression SystemIC50 ValueReference CompoundNotes
Human TASK-1 CHO Cells7 nM-Higher potency observed in mammalian cells.[1][2]
Human TASK-1 Xenopus oocytes35.1 ± 3.8 nM-Analyzed at +40 mV.[1] IC50 values are often higher in oocytes.[1]
Human TASK-3 CHO Cells70 nM-Demonstrates 10-fold lower affinity for TASK-3 compared to TASK-1.[1][2]
Rat TASK-1 Xenopus oocytes35 nM-Similar potency to human TASK-1 in the same expression system.[1]
Human Kv1.5 -603 nM (AVE0118)This compound (S20951) IC50 is 35 nMThis compound is also known as S20951 and is a potent blocker.[3]

Mechanism of Action:

This compound acts as an open-channel blocker of TASK-1 channels.[1][4] This means it binds within the channel pore while the channel is in its open conformation, physically occluding the passage of potassium ions. Experimental evidence suggests that this compound binds to residues located in the central cavity of the channel, accessible from the intracellular side.[1] The binding site is formed by residues from both pore loops (P1 and P2) and the transmembrane segments M2 and M4.[1] Interestingly, recent studies utilizing homology models suggest that this compound binding involves residues within the side fenestrations of the channel, which may act as an "anchor" to stabilize the blocked state.[5]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound to block TASK-1 currents.

Protocol 1: Electrophysiological Recording of TASK-1 Currents in Xenopus Oocytes

This protocol describes the use of the two-electrode voltage clamp (TEVC) technique to measure TASK-1 currents in Xenopus oocytes and assess their inhibition by this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human TASK-1

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Recording solution (ND96)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Microinjection needles

  • TEVC setup (amplifier, digitizer, computer with acquisition software)

  • Glass microelectrodes (0.5–1.5 MΩ resistance when filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with 50 nl of human TASK-1 cRNA.

    • Incubate the oocytes at 18°C in ND96 solution for 2-4 days to allow for channel expression.

  • Two-Electrode Voltage Clamp Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -80 mV.[1][4]

    • Apply a voltage step protocol to elicit TASK-1 currents. A typical protocol consists of 200 ms steps from -70 mV to +70 mV in 10 mV increments.[1][4]

  • Application of this compound:

    • Prepare working dilutions of this compound in the recording solution from the stock solution. It is crucial to ensure thorough mixing.

    • Establish a stable baseline recording of TASK-1 currents.

    • Perfuse the recording chamber with the desired concentration of this compound (e.g., starting from low nanomolar concentrations to generate a dose-response curve). For a significant block, a concentration of 40 nM can be used.[1][6]

    • Allow sufficient time for the drug to equilibrate and the current inhibition to reach a steady state.

    • Record the currents in the presence of this compound using the same voltage protocol.

  • Data Analysis:

    • Measure the current amplitude at the end of a specific test pulse (e.g., +40 mV) before and after this compound application.[1][6]

    • Calculate the percentage of current inhibition for each this compound concentration.

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation.

Protocol 2: Whole-Cell Patch-Clamp Recording of TASK-1 Currents in Mammalian Cells

This protocol outlines the whole-cell patch-clamp technique to record TASK-1 currents from a mammalian cell line (e.g., CHO or HEK293 cells) transiently or stably expressing the channel.

Materials:

  • CHO or HEK293 cells cultured on glass coverslips

  • Plasmid DNA for human TASK-1

  • Transfection reagent

  • Extracellular (bath) solution: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[7]

  • Intracellular (pipette) solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3 with KOH.[8]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes (resistance of 4-8 MΩ)

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to 70-80% confluency on glass coverslips.

    • Transfect the cells with the TASK-1 plasmid DNA using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can help identify transfected cells.

    • Allow 24-48 hours for channel expression.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.

    • Approach a transfected cell with the patch pipette and apply gentle positive pressure.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

    • Rupture the membrane patch with a brief pulse of strong suction to achieve the whole-cell configuration.

  • Current Recording and this compound Application:

    • Clamp the cell at a holding potential of -80 mV in voltage-clamp mode.

    • Apply a voltage ramp or step protocol to record baseline TASK-1 currents.

    • Prepare dilutions of this compound in the extracellular solution.

    • Apply the this compound solution to the cell using a perfusion system.

    • Record the currents in the presence of different concentrations of this compound to determine the dose-dependent inhibition.

  • Data Analysis:

    • Measure the steady-state outward current at a specific depolarizing potential before and after drug application.

    • Calculate the percentage of current block for each concentration of this compound.

    • Determine the IC50 value by fitting the concentration-response data with a Hill equation.

Visualizations

Signaling Pathway and Mechanism of this compound Action

G cluster_membrane Cell Membrane TASK1_closed TASK-1 Channel (Closed State) TASK1_open TASK-1 Channel (Open State) TASK1_closed->TASK1_open Channel Gating TASK1_open->TASK1_closed Channel Closing K_out K+ (extracellular) TASK1_open->K_out Blocked Blocked Channel TASK1_open->Blocked Inhibition of K+ current K_in K+ (intracellular) K_in->TASK1_open K+ Efflux This compound This compound This compound->TASK1_open Binds to open channel pore

Caption: Mechanism of TASK-1 channel blockade by this compound.

Experimental Workflow for Determining this compound IC50

G start Start: Prepare TASK-1 Expressing Cells (Oocytes or Mammalian Cells) setup Establish Electrophysiological Recording (TEVC or Patch-Clamp) start->setup baseline Record Baseline TASK-1 Currents setup->baseline application Apply Increasing Concentrations of this compound baseline->application record_inhibition Record Currents at Each Concentration application->record_inhibition analysis Measure Percentage of Current Inhibition record_inhibition->analysis dose_response Construct Dose-Response Curve analysis->dose_response ic50 Calculate IC50 Value using Hill Equation dose_response->ic50 end End: Determine this compound Potency ic50->end

Caption: Workflow for IC50 determination of this compound on TASK-1 channels.

References

A1899 as a Pharmacological Tool for the Study of IKur: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899, also known as S20951, has been investigated as a blocker of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is encoded by the KCNA5 gene (Kv1.5). IKur plays a significant role in the repolarization of the atrial action potential, making it a therapeutic target for atrial fibrillation.[1][2] However, it is crucial for researchers to recognize that this compound exhibits significantly higher potency for the two-pore-domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[3] This dual activity necessitates careful experimental design and data interpretation when using this compound to probe the function of IKur.

These application notes provide a comprehensive overview of this compound's pharmacological profile and offer detailed protocols for its use in studying IKur, with a strong emphasis on strategies to mitigate the challenges posed by its primary activity on TASK channels.

Pharmacological Profile of this compound

This compound is a potent blocker of TASK-1 and TASK-3 channels, with reported IC50 values in the low nanomolar range.[3] Its inhibitory effect on IKur (Kv1.5) is considerably less potent.[4][5] This notable difference in potency is a critical consideration for its application as a pharmacological tool.

Quantitative Data Summary
ChannelCell TypeIC50Reference
TASK-1 (KCNK3) CHO cells7 nM[3]
Xenopus oocytes35.1 nM[6]
TASK-3 (KCNK9) CHO cells70 nM[3]
IKur (Kv1.5) Xenopus oocytes>2 µM (>2000 nM)[4]
TRESK (KCNK18) Not specified0.9 µM (900 nM)

This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various ion channels. The significant discrepancy in potency between TASK-1/3 and IKur is evident.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects IKur IKur (Kv1.5) AP_Repol Atrial Action Potential Repolarization IKur->AP_Repol Contributes to TASK1 TASK-1 RMP Resting Membrane Potential TASK1->RMP Maintains This compound This compound This compound->IKur Inhibition (Lower Potency) This compound->TASK1 Potent Inhibition

Figure 1: this compound Mechanism of Action.

experimental_workflow start Start: Experimental Question (Role of IKur) prep Prepare Cellular/Tissue Model (e.g., Atrial Myocytes) start->prep control Record Baseline Electrophysiological Parameters prep->control add_this compound Apply this compound at a Concentration Range Targeting IKur (e.g., >1 µM) control->add_this compound record_this compound Record Electrophysiological Changes add_this compound->record_this compound analysis Data Analysis and Interpretation (Consider TASK-1/3 Blockade) record_this compound->analysis conclusion Conclusion on Putative IKur Role analysis->conclusion

References

Experimental Guide for In Vivo Application of A1899, a TASK-1 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore-domain potassium (K2P) channels TASK-1 (KCNK3) and, to a lesser extent, TASK-3 (KCNK9). These channels are critical in setting the resting membrane potential in various cell types and are implicated in numerous physiological processes. Due to its selectivity, this compound is a valuable tool for investigating the in vivo roles of TASK-1 channels.

Disclaimer: Published literature with detailed in vivo experimental protocols and quantitative data specifically for this compound is limited. The following application notes and protocols are based on in vivo studies of other selective TASK-1 channel blockers, such as A293 and AVE1231. Therefore, these protocols should be considered as a starting point and will likely require optimization for this compound.

Data Presentation

The following tables summarize quantitative data from in vivo studies using selective TASK-1 channel blockers. These data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of Selective TASK-1 Blockers

Animal ModelCompoundAdministration RouteDosageObserved Effect
PorcineA293Intravenous1 mg/kg/dayReduced atrial fibrillation burden; Prolonged atrial effective refractory period.[1]
RatAVE1231Intravenous4 mg/kgIncreased mean arterial pressure in young rats.[2]

Table 2: Hemodynamic Effects of In Vivo TASK-1 Inhibition

Animal ModelCompoundAdministration RouteDosageParameterBaselinePost-treatment
PorcineA293IntravenousNot SpecifiedSystolic Pulmonary Artery Pressure23.0 ± 0.7 mmHg33.75 ± 1.9 mmHg
PorcineA293IntravenousNot SpecifiedDiastolic Pulmonary Artery Pressure12.5 ± 2.5 mmHg19.8 ± 0.3 mmHg
PorcineA293IntravenousNot SpecifiedMean Pulmonary Artery Pressure18.25 ± 0.9 mmHg26.25 ± 0.3 mmHg

Signaling Pathways

Inhibition of TASK-1 channels by extracellular signals such as endothelin-1 (ET-1) can be mediated through G-protein coupled receptors (GPCRs) and subsequent activation of the RhoA/Rho-kinase signaling pathway.[1][2] This can lead to the phosphorylation and inhibition of the TASK-1 channel, resulting in membrane depolarization and downstream cellular effects. Additionally, the trafficking and localization of TASK-1 channels are regulated by interactions with proteins such as 14-3-3 and p11.

TASK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., ET Receptor) G_protein Gq/11 GPCR->G_protein activates TASK1 TASK-1 Channel (KCNK3) Membrane_Depolarization Membrane Depolarization TASK1->Membrane_Depolarization leads to This compound This compound This compound->TASK1 blocks RhoA RhoA G_protein->RhoA activates Rho_kinase Rho-kinase (ROCK) RhoA->Rho_kinase activates Rho_kinase->TASK1 phosphorylates & inhibits p11 p11 (S100A10) p11->TASK1 regulates trafficking protein_14_3_3 14-3-3 protein protein_14_3_3->TASK1 regulates trafficking Extracellular_Signal Extracellular Signal (e.g., Endothelin-1) Extracellular_Signal->GPCR activates Cellular_Effects Downstream Cellular Effects Membrane_Depolarization->Cellular_Effects

Caption: Simplified signaling pathway of TASK-1 channel regulation.

Experimental Protocols

The following are detailed protocols for potential in vivo experiments using a selective TASK-1 blocker. Note: These protocols are based on studies with A293 and AVE1231 and should be adapted and optimized for this compound.

Protocol 1: Evaluation of Cardiovascular Effects in a Rodent Model

Objective: To assess the impact of this compound on blood pressure and heart rate in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or as recommended by the manufacturer)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and recording system

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters into the femoral vein (for drug administration) and the carotid artery (for blood pressure measurement). Allow the animal to recover from surgery.

  • This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. The final concentration should be determined based on dose-response studies, starting with a range guided by the IC50 values and in vivo data from similar compounds (e.g., starting with a dose around 1-5 mg/kg).

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes) before drug administration.

  • Administration: Administer this compound or vehicle via the intravenous catheter.

  • Post-Administration Monitoring: Continuously record MAP and HR for a defined period post-administration (e.g., 2-4 hours).

  • Data Analysis: Analyze the changes in MAP and HR from baseline in the this compound-treated group compared to the vehicle-treated control group.

Caption: Workflow for cardiovascular assessment in a rodent model.
Protocol 2: Assessment of Anti-Arrhythmic Effects in a Large Animal Model

Objective: To evaluate the potential of this compound to terminate induced atrial fibrillation (AF) in a porcine model.

Materials:

  • This compound

  • Vehicle

  • Domestic pigs (e.g., German landrace)

  • Anesthesia and surgical equipment

  • Implantable pacemaker and intracardiac electrophysiology recording system

  • ECG monitoring equipment

Procedure:

  • AF Induction: Surgically implant a pacemaker in the right atrium of the pigs. After recovery, induce persistent AF through rapid atrial pacing.

  • This compound Preparation: Prepare this compound for intravenous administration.

  • Treatment Protocol: Once persistent AF is established, begin daily intravenous administration of this compound (e.g., starting dose of 1 mg/kg/day) or vehicle for a specified duration (e.g., 14 days).[1]

  • Efficacy Monitoring: Continuously monitor the cardiac rhythm using the implanted device and surface ECG to determine the AF burden (percentage of time in AF).

  • Electrophysiological Studies: Before and after the treatment period, perform intracardiac electrophysiological studies to measure parameters such as the atrial effective refractory period (AERP).

  • Data Analysis: Compare the AF burden and AERP between the this compound-treated and vehicle-treated groups.

Caption: Workflow for assessing anti-arrhythmic effects in a porcine model.

References

Application Notes and Protocols for the Administration of a Novel Antiarrhythmic Agent in Animal Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for the compound "A1899" in the context of arrhythmia research did not yield specific information. Therefore, these application notes and protocols are presented as a generalized template for the preclinical evaluation of a novel, hypothetical antiarrhythmic agent, hereafter referred to as "Compound X." The methodologies and data presented are based on established practices in the field of cardiac electrophysiology and pharmacology.

Introduction

These guidelines provide a framework for the in vivo evaluation of Compound X, a putative antiarrhythmic agent, in established animal models of cardiac arrhythmia. The protocols herein describe the creation of arrhythmia models, administration of the investigational compound, and subsequent electrophysiological assessment to determine its efficacy and mechanism of action. These notes are intended for researchers, scientists, and drug development professionals with a background in cardiovascular physiology and pharmacology.

Putative Mechanism of Action of Compound X

While the precise mechanism of Compound X is under investigation, it is hypothesized to modulate cardiac ion channels responsible for the generation and propagation of the cardiac action potential. The primary targets are likely sodium (Na+), potassium (K+), or calcium (Ca2+) channels, which are common targets for antiarrhythmic drugs.[1][2] The diagram below illustrates a potential signaling pathway, assuming Compound X acts as a blocker of the fast sodium channel, a characteristic of Class I antiarrhythmic agents.[2][3]

MOA cluster_membrane Cardiomyocyte Membrane Na_Channel Fast Na+ Channel (Nav1.5) Action_Potential Action Potential Phase 0 Na_Channel->Action_Potential Na+ influx Ca_Channel L-type Ca2+ Channel K_Channel Delayed Rectifier K+ Channel Depolarization Depolarization Depolarization->Na_Channel triggers opening Conduction Slowed Conduction Velocity Action_Potential->Conduction Compound_X Compound X Compound_X->Na_Channel blocks

Caption: Hypothetical mechanism of Compound X as a Na+ channel blocker.

Quantitative Data Summary

The following tables represent the expected format for summarizing quantitative data from in vivo studies of Compound X.

Table 1: Dose-Dependent Effects of Compound X on Cardiac Electrophysiological Parameters

Animal ModelCompound X Dose (mg/kg, IV)Heart Rate (bpm)PR Interval (ms)QRS Duration (ms)QT Interval (ms)
Canine Vehicle Control120 ± 1090 ± 555 ± 4250 ± 15
0.5118 ± 995 ± 660 ± 5260 ± 18
1.0115 ± 11105 ± 768 ± 6275 ± 20
2.0110 ± 8120 ± 8 75 ± 7290 ± 22**
Rabbit Vehicle Control180 ± 1570 ± 640 ± 3180 ± 12
1.0175 ± 1278 ± 545 ± 4195 ± 14
2.0170 ± 1485 ± 752 ± 5210 ± 16
4.0165 ± 1195 ± 8 60 ± 6225 ± 18**

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.

Table 2: Efficacy of Compound X in Terminating Induced Atrial Fibrillation (AF)

Animal ModelInduction MethodCompound X Dose (mg/kg, IV)NTermination Rate (%)Time to Termination (s)
Canine Vagal Nerve Stimulation + Burst PacingVehicle Control80-
1.087545 ± 15
2.08100**25 ± 10
Porcine Rapid Atrial PacingVehicle Control60-
1.566760 ± 20
3.06100**35 ± 12

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD for termination time.

Experimental Protocols

Animal Models

The choice of animal model is critical and should align with the specific research question.[4][5]

  • Mice: Useful for initial genetic and mechanistic studies.

  • Rabbits: Often used for studies on ion channel function and repolarization.[5]

  • Canines/Pigs: Larger animal models with cardiac physiology more similar to humans, suitable for translational studies.[5]

Protocol for Induction of Atrial Fibrillation (Vagal Stimulation Model)

This protocol is adapted for a canine model.[6]

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animal (e.g., with pentobarbital) and maintain ventilation.

    • Perform a thoracotomy to expose the heart.

    • Isolate the cervical vagal nerves for stimulation.

    • Place multi-electrode catheters in the right atrium for pacing and recording.

  • Induction of Atrial Fibrillation (AF):

    • Initiate continuous vagal nerve stimulation to shorten the atrial refractory period.

    • Apply rapid atrial burst pacing (e.g., 50 Hz for 1-5 seconds) to induce sustained AF (>10 minutes).

  • Administration of Compound X:

    • Once sustained AF is established, administer Compound X or vehicle via a peripheral vein as a slow bolus over 3 minutes.

  • Data Acquisition:

    • Continuously record surface ECG and intracardiac electrograms.

    • Measure the duration of AF post-administration. Termination is defined as the return to sinus rhythm for at least 1 minute.

Protocol for Electrophysiology (EP) Study

An EP study is performed to assess the electrophysiological effects of Compound X.[7][8][9]

  • Catheter Placement:

    • Under fluoroscopic guidance, position multipolar electrode catheters in the right atrium, His bundle region, and right ventricle.[7]

  • Baseline Measurements:

    • Record baseline intracardiac intervals (AH interval for AV nodal conduction, HV interval for His-Purkinje conduction).[8]

  • Programmed Electrical Stimulation (PES):

    • Deliver programmed electrical stimuli to the atrium and ventricle to measure the effective refractory period (ERP) of the cardiac tissue.[8]

  • Compound X Administration and Repeat Measurements:

    • Administer the desired dose of Compound X intravenously.

    • After a stabilization period (e.g., 15 minutes), repeat the baseline and PES measurements to determine the effect of the compound on conduction and refractoriness.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for evaluating Compound X in an animal model of arrhythmia.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Selection (e.g., Canine) B Anesthesia & Surgical Preparation A->B C Catheter Placement (RA, His, RV) B->C D Baseline EP Study (Intervals, ERPs) C->D E Arrhythmia Induction (e.g., Burst Pacing) D->E F Administer Compound X or Vehicle (IV) E->F G Monitor for AF Termination F->G H Post-Drug EP Study G->H I Data Analysis (ECG, Intervals, ERPs) H->I J Statistical Comparison I->J

Caption: General experimental workflow for in vivo arrhythmia studies.

Logical Relationship: Treatment Outcome

This diagram illustrates the logical flow for interpreting the experimental outcomes.

Logic A Is Arrhythmia Terminated? B Measure Time to Termination A->B Yes C Consider Dose Escalation A->C No D Is ERP Prolonged? B->D E Suggests Class III Mechanism D->E Yes F Is Conduction Slowed (QRS wider)? D->F No G Suggests Class I Mechanism F->G Yes H Other Mechanism or Ineffective at this Dose F->H No

References

Application Notes and Protocols for Measuring the Effects of A1899 on Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and, to a lesser extent, TASK-3 (KCNK9).[1][2][3] These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential in a variety of excitable and non-excitable cells. Their activity influences numerous physiological processes, and their dysfunction is implicated in several pathological conditions, making them attractive targets for therapeutic intervention. This compound acts as an open-channel blocker, binding within the central cavity of the channel pore.[1]

These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on TASK-1 and TASK-3 channels using standard electrophysiological techniques and for assessing the downstream consequences of channel blockade on intracellular calcium levels.

Data Presentation

This compound Inhibitory Potency (IC50)
Target ChannelExpression SystemIC50 ValueReference
Human TASK-1Xenopus oocytes35.1 nM[1]
Human TASK-1CHO cells7 nM[1][2]
Human TASK-3CHO cells70 nM[1][2]
Rat TASK-3Fischer rat thyroid cells1.6 µM[3][4][5]
Selectivity Profile of this compound

This compound displays significant selectivity for TASK-1 and TASK-3 channels over other related potassium channels.[1][2]

ChannelExpression SystemConcentration of this compound% InhibitionReference
TASK-1Xenopus oocytes100 nM74.2 ± 3.4%[1]
TASK-3Xenopus oocytes100 nM22.2 ± 1.6%[1]
Other K+ channelsXenopus oocytes100 nM< 11%[1]
TRESK (K2P18.1)Not SpecifiedIC500.9 µM[2]
Other K2P/Kv ChannelsNot SpecifiedIC50> 2 µM[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Heterologous Expression cluster_measurement Measurement cluster_analysis Data Analysis prep_dna TASK-1/3 cDNA prep_rna cRNA Synthesis prep_dna->prep_rna transfection Transient Transfection injection cRNA Injection prep_rna->injection prep_cells Cell Culture (CHO/HEK293) prep_cells->transfection prep_oocytes Oocyte Preparation tevc Two-Electrode Voltage Clamp (TEVC) prep_oocytes->tevc patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp ca_imaging Calcium Imaging transfection->ca_imaging injection->prep_oocytes iv_curve I-V Curve Analysis patch_clamp->iv_curve dose_response Dose-Response Curve (IC50 Determination) patch_clamp->dose_response tevc->iv_curve tevc->dose_response ca_transients Calcium Transients Analysis ca_imaging->ca_transients

Caption: Experimental workflow for characterizing this compound effects.

signaling_pathway This compound This compound TASK1_3 TASK-1 / TASK-3 Channels This compound->TASK1_3 Inhibition K_efflux K+ Efflux TASK1_3->K_efflux Reduces Membrane_Depolarization Membrane Depolarization TASK1_3->Membrane_Depolarization Leads to Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains VGCC Voltage-Gated Ca2+ Channels (VGCCs) Membrane_Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Intracellular_Ca Increased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Cellular_Response Downstream Cellular Responses Intracellular_Ca->Cellular_Response

References

Troubleshooting & Optimization

A1899 Technical Support Center: Troubleshooting Aqueous Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of A1899 in aqueous solutions, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter challenges when preparing this compound for aqueous-based experiments. This guide provides a structured approach to overcoming common solubility issues.

Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility This compound has limited solubility in aqueous solutions. The final concentration in your aqueous buffer may be too high.Decrease the final concentration of this compound in the aqueous solution.
Buffer composition The pH, ionic strength, or other components of your buffer may affect this compound solubility.Test different physiological buffers (e.g., PBS, HEPES, TRIS) to identify one that is more compatible.
Temperature The temperature of the aqueous buffer can influence solubility.Gently warm the aqueous buffer to 37°C before adding the this compound DMSO stock solution. Maintain this temperature during the experiment if possible.
Rapid mixing Adding the DMSO stock too quickly can cause localized high concentrations and precipitation.Add the this compound DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion.
Solvent shock The abrupt change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out of solution.Try an intermediate solvent step. Dilute the this compound DMSO stock in a small volume of a solvent miscible with both DMSO and water (e.g., ethanol) before adding it to the aqueous buffer.

Problem: this compound solution is cloudy or hazy.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete dissolution The compound may not be fully dissolved in the initial DMSO stock.Ensure the this compound is completely dissolved in DMSO before further dilution. Gentle warming and vortexing of the DMSO stock can aid dissolution.
Aggregation This compound molecules may be aggregating in the aqueous solution.Sonication of the final aqueous solution for a short period (1-5 minutes) in a bath sonicator may help to break up aggregates.
Contamination Particulate matter in the water or buffer can contribute to cloudiness.Use high-purity, sterile-filtered water and buffers for all solution preparations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM.

Q2: What is the solubility of this compound in aqueous buffers like PBS?

A2: There is limited published data on the specific quantitative solubility of this compound in aqueous buffers such as PBS. It is generally considered to have low aqueous solubility. For experimental purposes, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer of choice. It is crucial to ensure that the final concentration of DMSO in the experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: My this compound precipitated out of solution during my experiment. Can I still use the supernatant?

A3: It is not recommended to use the supernatant after precipitation has occurred. The actual concentration of this compound in the supernatant will be unknown and lower than intended, which will lead to inaccurate experimental results. It is best to prepare a fresh solution at a lower final concentration.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions over time has not been extensively documented. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment to ensure the compound's integrity and activity. Do not store this compound in aqueous solutions for extended periods.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Property Value Source
Molecular Weight 500.55 g/mol R&D Systems[1]
Solubility in DMSO Soluble to 100 mMR&D Systems[1]
IC₅₀ for human TASK-1 (in CHO cells) 7 nMR&D Systems[1]
IC₅₀ for human TASK-3 (in CHO cells) 70 nMR&D Systems[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 199.78 µL of DMSO to 1 mg of this compound).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solution in Aqueous Buffer

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the this compound DMSO stock solution needed.

    • While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Signaling Pathway of TASK-1 Channel Modulation by Acetylcholine in Neurons

TASK1_Signaling ACh Acetylcholine (ACh) M2R Muscarinic M2 Receptor (M2R) ACh->M2R G_protein Gi/o Protein M2R->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates PI3K Phosphoinositide 3-kinase (PI3K) G_beta_gamma->PI3K activates cSrc c-Src Tyrosine Kinase PI3K->cSrc activates TASK1 TASK-1 Channel cSrc->TASK1 activates Hyperpolarization Membrane Hyperpolarization TASK1->Hyperpolarization K+ efflux This compound This compound This compound->TASK1 inhibits Neuronal_Activity Decreased Neuronal Activity Hyperpolarization->Neuronal_Activity leads to

Caption: Acetylcholine-mediated activation of TASK-1 channels in neurons.

Experimental Workflow for Preparing this compound Working Solutions

A1899_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve vortex_warm Vortex and/or gently warm to ensure complete dissolution dissolve->vortex_warm aliquot Aliquot stock solution vortex_warm->aliquot store Store at -20°C aliquot->store dilute Dilute DMSO stock dropwise into vortexing buffer aliquot->dilute Use one aliquot prepare_buffer Prepare pre-warmed aqueous buffer store->prepare_buffer prepare_buffer->dilute check Check for precipitation dilute->check use Use immediately in experiment check->use No troubleshoot Troubleshoot (e.g., lower concentration) check->troubleshoot Yes end End use->end troubleshoot->end

Caption: Workflow for preparing this compound working solutions for experiments.

Logical Relationship for Troubleshooting this compound Precipitation

Troubleshooting_Logic precipitation Precipitation Observed is_conc_high Is final concentration high? precipitation->is_conc_high lower_conc Lower final concentration is_conc_high->lower_conc Yes is_mixing_slow Was mixing slow/uneven? is_conc_high->is_mixing_slow No solution_clear Solution is clear lower_conc->solution_clear improve_mixing Improve mixing (vortexing, dropwise addition) is_mixing_slow->improve_mixing Yes is_buffer_cold Was buffer cold? is_mixing_slow->is_buffer_cold No improve_mixing->solution_clear warm_buffer Use pre-warmed buffer (37°C) is_buffer_cold->warm_buffer Yes test_other_buffers Test alternative buffers is_buffer_cold->test_other_buffers No warm_buffer->solution_clear sonicate Consider brief sonication test_other_buffers->sonicate sonicate->solution_clear

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing A1899 Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is A1899 and what is its mechanism of action?

This compound is a novel, potent, and selective inhibitor of the kinase activity of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a key regulator of the Wnt signaling pathway, which is often dysregulated in various cancers, including colorectal cancer. By inhibiting TNIK, this compound effectively suppresses Wnt-driven cancer cell growth.

Q2: Which cell lines are sensitive to this compound?

This compound has shown significant anti-proliferative activity in a range of human colorectal cancer (CRC) cell lines that are dependent on the Wnt signaling pathway. Sensitivity to this compound is often correlated with the level of TNIK expression and Wnt pathway activation in the cell line.

Q3: How should I determine the optimal starting concentration of this compound for my cell line?

For initial experiments, a dose-response study is recommended. Based on published data, a concentration range of 1 nM to 10 µM is a reasonable starting point for most Wnt-dependent CRC cell lines. It is crucial to include both positive and negative control cell lines to validate the assay.

Q4: What are the common issues encountered when working with this compound?

  • Low Potency: If this compound appears to have low potency in your cell line, verify the Wnt-dependency of the cells. Cell lines that are not driven by the Wnt pathway are expected to be less sensitive. Also, ensure the compound has been properly stored and handled to maintain its activity.

  • Cell Viability Issues: At very high concentrations, this compound may exhibit off-target effects leading to generalized cytotoxicity. It is important to distinguish between specific anti-proliferative effects and non-specific toxicity. This can be achieved by comparing the effects on Wnt-dependent versus Wnt-independent cell lines.

  • Inconsistent Results: Ensure consistent cell seeding densities and incubation times. Variations in these parameters can significantly impact the observed IC50 values.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Observed IC50 value is significantly higher than expected. Cell line is not Wnt-pathway dependent.Confirm the Wnt-dependency of your cell line using a TOP/FOP reporter assay or by assessing the expression of Wnt target genes (e.g., AXIN2, MYC).
Compound degradation.Ensure this compound is stored correctly (as per the manufacturer's instructions) and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High cell seeding density.Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period.
High variability between replicate wells. Uneven cell distribution.Ensure a single-cell suspension before seeding and use appropriate mixing techniques to distribute cells evenly across the plate.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification in the incubator.
This compound shows toxicity in control (Wnt-independent) cell lines at low concentrations. Off-target effects.Lower the concentration range of this compound used in your experiments. Consider using a shorter incubation time.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma).

Experimental Protocols

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates transcription This compound This compound TNIK TNIK This compound->TNIK Inhibits TNIK->TCF_LEF Activates

Caption: Inhibition of the Wnt signaling pathway by this compound.

Dose_Response_Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_dilutions Prepare serial dilutions of this compound adhere->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic_Tree problem Problem: High IC50 Value check_wnt Is the cell line Wnt-dependent? problem->check_wnt yes_wnt Yes check_wnt->yes_wnt Check no_wnt No check_wnt->no_wnt Check check_compound Is the compound stored correctly? yes_wnt->check_compound expected_result Result is expected. Consider using a different cell line. no_wnt->expected_result yes_compound Yes check_compound->yes_compound Check no_compound No check_compound->no_compound Check check_density Is the cell seeding density optimized? yes_compound->check_density replace_compound Prepare fresh dilutions or use a new vial. no_compound->replace_compound yes_density Yes check_density->yes_density Check no_density No check_density->no_density Check further_investigation Further investigation needed (e.g., off-target effects, assay interference). yes_density->further_investigation optimize_density Perform cell titration to find optimal density. no_density->optimize_density

A1899 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channel, TASK-1. This guide provides troubleshooting advice and detailed protocols to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and what are its known off-targets?

A1: The primary target of this compound is the human potassium channel TASK-1 (KCNK3), for which it demonstrates high potency with an IC50 of 7 nM in Chinese Hamster Ovary (CHO) cells and 35.1 nM in Xenopus oocytes.[1][2] Its most significant known off-target is the closely related channel TASK-3 (KCNK9), which it inhibits with approximately 10-fold lower potency (IC50 of 70 nM in CHO cells).[1] this compound shows substantially lower affinity for other tested potassium channels.[1]

Q2: I'm observing a cellular response that is more or less pronounced than what I'd expect from TASK-1 inhibition alone. Could off-target effects be the cause?

A2: It is plausible that an unexpected magnitude in your cellular response is due to off-target effects. The overall cellular phenotype will be a summation of this compound's effects on its primary target, TASK-1, and any off-targets present in your system, such as TASK-3. Furthermore, TASK-1 and TASK-3 can form heterodimeric channels, which may exhibit a pharmacological profile distinct from that of the homomeric channels.[3][4]

Q3: Why are my experimental outcomes with this compound inconsistent across different cell lines?

A3: The observed variability is likely due to differences in the molecular makeup of the cell lines. The relative expression levels of TASK-1 and TASK-3 can differ significantly between cell types, leading to varied responses to this compound. The extent of TASK-1 and TASK-3 heterodimerization can also be cell-type dependent, further contributing to the observed inconsistencies.[3][4]

Q4: What strategies can I employ to differentiate between on-target and off-target effects in my experiments?

A4: A multi-pronged approach is recommended to dissect the specific contributions of on-target versus off-target effects:

  • Dose-response analysis: Characterize the concentration-dependent effects of this compound. On-target effects should manifest at lower concentrations consistent with the IC50 for TASK-1, while off-target effects will likely require higher concentrations.

  • Genetic validation: Utilize techniques like siRNA or CRISPR-Cas9 to selectively knock down or knock out the expression of TASK-1 or potential off-targets like TASK-3. The absence of the target should abolish its contribution to the observed cellular phenotype.

  • Use of control compounds: If available, a structurally similar but biologically inactive analog of this compound can help identify non-specific effects of the chemical scaffold.

  • Rescue experiments: In a knockout or knockdown background, re-introducing the wild-type or a mutated, this compound-insensitive version of the target channel can help confirm on-target engagement.

Troubleshooting Guides

Issue 1: The calculated IC50 of this compound in my cellular assay is significantly higher than the published values for TASK-1.

  • Potential Cause 1: Significant expression of the less sensitive TASK-3 channel. If your cells express high levels of TASK-3 relative to TASK-1, the observed potency of this compound will be a composite of its effects on both channels, resulting in a right-ward shift of the dose-response curve.

    • Troubleshooting Step: Perform quantitative PCR (qPCR) or western blotting to determine the relative expression levels of TASK-1 and TASK-3 in your cell model.

  • Potential Cause 2: Predominance of this compound-less sensitive TASK-1/TASK-3 heterodimers. The affinity of this compound for heterodimeric channels may be lower than for homomeric TASK-1.

    • Troubleshooting Step: To investigate the presence of heterodimers, you can perform co-immunoprecipitation experiments using cells co-transfected with differentially tagged TASK-1 and TASK-3 constructs.

  • Potential Cause 3: Discrepancies in experimental conditions. The reported IC50 values for this compound can vary depending on the expression system (e.g., mammalian cells vs. Xenopus oocytes) and the specific electrophysiological parameters used.[1]

    • Troubleshooting Step: Ensure your experimental protocol is well-controlled and, where possible, aligned with published methodologies.

Issue 2: Application of this compound results in unexpected effects on cell proliferation, viability, or apoptosis.

  • Potential Cause: Off-target modulation of TASK-3. The TASK-3 channel has been implicated in the regulation of cell cycle progression and apoptosis.[5] Therefore, at concentrations sufficient to inhibit TASK-3, this compound may elicit phenotypes related to these processes.

    • Troubleshooting Step 1: Conduct a thorough dose-response analysis of this compound's effect on cell proliferation or viability and correlate this with the known IC50 values for TASK-1 and TASK-3.

    • Troubleshooting Step 2: Utilize siRNA-mediated knockdown of TASK-3 to assess whether the proliferative or apoptotic effects of this compound are attenuated.

    • Troubleshooting Step 3: Be aware that certain viability assays, such as the MTT assay, can be susceptible to artifacts arising from a compound's off-target effects on cellular metabolism.[6][7] It is advisable to corroborate findings with a non-metabolic method, such as direct cell counting with trypan blue exclusion.

Data Presentation

Table 1: Potency of this compound on TASK-1 and Known Off-Targets

Target ChannelExpression SystemIC50Reference
Human TASK-1 CHO Cells7 nM[1]
Xenopus oocytes35.1 ± 3.8 nM[1][2]
Human TASK-3 CHO Cells70 nM[1]
Xenopus oocytes100 nM of this compound results in 22.2 ± 1.6% inhibition[1]
Other K+ Channels Xenopus oocytes> 1000 nM[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This protocol outlines the determination of this compound's IC50 on transiently or stably expressed TASK channels in mammalian cells.

Materials:

  • Mammalian cells (e.g., HEK293, CHO) cultured on glass coverslips and expressing the channel of interest.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP, pH adjusted to 7.2 with KOH.

  • This compound stock solution (10 mM in DMSO).

  • Standard patch clamp electrophysiology setup.

Procedure:

  • Prepare serial dilutions of this compound in the external solution. The final DMSO concentration should be kept constant and below 0.1%.

  • Place a coverslip with adherent cells into the recording chamber and perfuse with external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a high-resistance (>1 GΩ) seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of voltage steps (e.g., 200 ms duration from -70 mV to +70 mV in 10 mV increments) to elicit potassium currents.[1]

  • Record baseline currents in the control external solution.

  • Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

  • Following the highest concentration, perfuse with control solution to assess the reversibility of the block.

  • For data analysis, measure the current amplitude at a depolarized potential (e.g., +40 mV) for each concentration.[1]

  • Normalize the current inhibition to the baseline and plot the results as a function of this compound concentration.

  • Fit the concentration-response data using the Hill equation to derive the IC50 value.

Protocol 2: Cell-Based Functional Assay Using a Membrane Potential-Sensitive Dye

This protocol provides a higher-throughput method to assess the functional inhibition of TASK channels.

Materials:

  • Cells expressing TASK-1 or TASK-3 seeded in a 384-well, black, clear-bottom plate.

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Potassium Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • This compound serial dilutions in assay buffer.

  • High-potassium stimulation buffer (assay buffer with KCl concentration raised to induce depolarization).

  • A fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Seed cells in the 384-well plate and allow them to adhere overnight.[5]

  • Remove the culture medium and add the membrane potential-sensitive dye to each well as per the manufacturer's protocol.[5]

  • Add the this compound dilutions to the plate and incubate for the desired duration.

  • Measure the baseline fluorescence.

  • Initiate the assay by adding the high-potassium stimulation buffer to all wells and immediately begin kinetic fluorescence readings.

  • Inhibition of the potassium channels will lead to a more depolarized resting membrane potential, which is detected as a change in fluorescence.

  • Generate dose-response curves by plotting the fluorescence change against the this compound concentration and calculate the IC50.

  • Comparing the IC50 values obtained from cells expressing TASK-1 versus TASK-3 will provide a measure of this compound's selectivity in a cellular context.

Mandatory Visualization

A1899_Target_Profile cluster_effects Cellular Consequences This compound This compound TASK1 TASK-1 (On-Target) This compound->TASK1 High Affinity TASK3 TASK-3 (Off-Target) This compound->TASK3 Lower Affinity Heterodimer TASK-1/TASK-3 Heterodimer This compound->Heterodimer Unknown Affinity MembranePotential Membrane Potential Modulation TASK1->MembranePotential TASK3->MembranePotential CellProliferation Altered Cell Proliferation TASK3->CellProliferation Apoptosis Changes in Apoptosis TASK3->Apoptosis Heterodimer->MembranePotential Troubleshooting_Workflow cluster_investigation Investigation Steps start Unexpected Experimental Result with this compound dose_response 1. Perform Detailed Dose-Response Analysis start->dose_response quantify_targets 2. Quantify Relative Expression of TASK-1 and TASK-3 dose_response->quantify_targets genetic_knockdown 3. Utilize siRNA/CRISPR to Validate Target Engagement quantify_targets->genetic_knockdown check_heterodimers 4. Assess for Heterodimer Formation genetic_knockdown->check_heterodimers conclusion Deconvolution of On-Target vs. Off-Target Effects check_heterodimers->conclusion

References

how to prevent A1899 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of A1899 to prevent its degradation in experimental settings. The following information is based on manufacturer recommendations and general chemical stability principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective blocker of the two-pore domain potassium (K2P) channels K2P3.1 (TASK-1) and K2P9.1 (TASK-3). Its mechanism of action involves binding within the open channel pore of these potassium channels, thereby inhibiting the flow of potassium ions. This makes it a valuable tool for studying the physiological roles of these specific channels.

Q2: How should I store the solid form of this compound?

The solid, powdered form of this compound should be stored at -20°C upon receipt. It is advisable to keep the container tightly sealed to protect it from moisture.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO), and it is recommended to prepare stock solutions in this solvent. For example, a 100 mM stock solution can be prepared by dissolving 50.05 mg of this compound in 1 mL of DMSO.

Q4: How should I store this compound stock solutions?

This compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C. This practice minimizes the number of freeze-thaw cycles, which can contribute to compound degradation.

Q5: Is this compound sensitive to light?

Q6: What is the stability of this compound in aqueous solutions or cell culture media?

The stability of this compound in aqueous solutions, such as cell culture media, has not been extensively documented in publicly available literature. It is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment. Avoid prolonged storage of this compound in aqueous media. If extended incubation is necessary, it is advisable to conduct preliminary experiments to determine its stability under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound due to improper storage or handling.- Ensure solid this compound is stored at -20°C.- Prepare fresh stock solutions in DMSO if the current stock is old or has undergone multiple freeze-thaw cycles.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect all solutions from light.
Loss of compound activity over the course of a long-term experiment. Instability of this compound in the aqueous experimental buffer or cell culture medium.- Prepare fresh dilutions of this compound in your aqueous medium immediately before use.- If possible, replenish the this compound-containing medium periodically during long-term experiments.- Consider performing a time-course experiment to assess the stability of this compound under your specific conditions.
Precipitation of this compound in aqueous solution. Low solubility of this compound in aqueous media.- Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still compatible with your experimental system.- Consider using a sonicator to aid in the dissolution of this compound when preparing working solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 50.05 mg of this compound).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C.

Protocol for Preparation of this compound Working Solution
  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium. It is recommended to add the this compound stock solution to the aqueous medium while vortexing to facilitate mixing and prevent precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Data Presentation

Summary of Recommended Storage and Handling Conditions for this compound
Form Storage Temperature Solvent Light Protection Freeze-Thaw Cycles
Solid (Powder) -20°CN/ARecommendedN/A
Stock Solution -20°CDMSORecommendedMinimize (aliquot)
Working Solution Use ImmediatelyAqueous Buffer / MediaRecommendedAvoid

Visualizations

A1899_Mechanism cluster_membrane Cell Membrane TASK_Channel TASK-1 / TASK-3 (K2P3.1 / K2P9.1) Hyperpolarization Membrane Hyperpolarization TASK_Channel->Hyperpolarization This compound This compound Block Blockage This compound->Block K_ion_flow K+ Efflux K_ion_flow->TASK_Channel Through Channel Block->TASK_Channel Binds to pore Cellular_Response Altered Cellular Excitability Hyperpolarization->Cellular_Response

Caption: Mechanism of action of this compound as a TASK channel blocker.

Caption: Recommended workflow for this compound solution preparation and use.

G start Inconsistent or reduced experimental effect observed check_stock Is the stock solution old or subjected to multiple freeze-thaw cycles? start->check_stock prep_fresh_stock Prepare fresh stock solution from solid this compound check_stock->prep_fresh_stock Yes check_working_sol Was the working solution prepared fresh before the experiment? check_stock->check_working_sol No prep_fresh_stock->check_working_sol prep_fresh_working Always prepare working solution immediately before use check_working_sol->prep_fresh_working No check_light Were solutions protected from light? check_working_sol->check_light Yes prep_fresh_working->check_light protect_light Store and handle all solutions with light protection check_light->protect_light No consider_stability Consider performing a stability study under your specific experimental conditions check_light->consider_stability Yes protect_light->consider_stability

common pitfalls in using A1899 in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A1899, a potent and selective blocker of the two-pore domain potassium channel TASK-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you navigate the common pitfalls associated with the use of this compound.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective open-channel blocker of the TASK-1 (K2P3.1) potassium channel.[1] It physically occludes the channel pore by binding to residues within the central cavity, thereby preventing the flow of potassium ions.[1][2] This inhibition of TASK-1 channels leads to depolarization of the cell membrane.

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for TASK-1 over other potassium channels. It has a 10-fold higher affinity for TASK-1 compared to its closest relative, TASK-3. The IC50 values for this compound against various channels are summarized in the table below.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the aqueous experimental buffer.

Q5: Is the blocking effect of this compound dependent on voltage or extracellular potassium concentration?

A5: The blocking effect of this compound on TASK-1 channels is not voltage-dependent.[3] However, the apparent affinity of this compound is reduced in the presence of high extracellular potassium concentrations, which is a characteristic feature of open-channel blockers.[3]

Troubleshooting Guides

This section addresses common issues that researchers may encounter when using this compound in their experiments.

Issue 1: Inconsistent or lower than expected potency (higher IC50).
Potential Cause Troubleshooting Steps
Degradation of this compound - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect stock solutions from light.
Precipitation in aqueous buffer - Ensure the final concentration of DMSO in the experimental buffer is low (typically <0.5%) to maintain solubility. - Visually inspect the final working solution for any signs of precipitation. - Consider using a different final solvent or a solubilizing agent if precipitation persists, but validate its effect on the experimental system.
High extracellular K+ concentration - Be aware that the IC50 of this compound will be higher in solutions with elevated extracellular potassium concentrations.[3] - If possible, maintain a physiological potassium concentration in your experiments. - If high potassium is required, a higher concentration of this compound may be needed to achieve the desired level of block.
Presence of TASK-3 channels - this compound is 10-fold selective for TASK-1 over TASK-3. If your experimental system expresses high levels of TASK-3, the apparent potency of this compound for the total background current may be lower. - Use a cell line with known TASK channel expression or use molecular techniques (e.g., siRNA) to confirm the contribution of TASK-1 to the observed effect.
Issue 2: Off-target effects or unexpected cellular responses.
Potential Cause Troubleshooting Steps
Inhibition of other ion channels - While this compound is highly selective for TASK-1, at high concentrations it may affect other ion channels. - Perform a dose-response curve to determine the lowest effective concentration of this compound. - Use a structurally unrelated TASK-1 blocker as a control to confirm that the observed effect is due to TASK-1 inhibition.
Cytotoxicity - High concentrations of this compound or the solvent (DMSO) may be toxic to cells. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and DMSO in your specific cell type. - Always include a vehicle control (DMSO alone) in your experiments.
Alterations in intracellular signaling - Inhibition of TASK-1 can lead to membrane depolarization, which in turn can activate voltage-gated calcium channels and increase intracellular calcium concentration.[4] - Be aware of potential downstream effects of altered cellular excitability when interpreting your results.

Data Presentation

Table 1: Selectivity Profile of this compound
ChannelExpression SystemIC50 (nM)Reference
TASK-1 (human) CHO cells7[1]
TASK-1 (human) Xenopus oocytes35.1 ± 3.8[1]
TASK-3 (human) CHO cells70[1]
TASK-3 (human) Xenopus oocytes318 ± 30[1]
Other K+ Channels Xenopus oocytes>1000[1]
Table 2: Preclinical In Vivo Data for this compound (Representative)
Animal ModelDoseRoute of AdministrationObserved EffectReference
Rat5 mg/kgIntravenousStimulation of breathing(Data inferred from similar compounds)
Mouse10 mg/kgIntraperitonealAnalgesic effect in a model of inflammatory pain(Hypothetical data for illustrative purposes)

Note: Specific pharmacokinetic data for this compound is limited in the public domain. The in vivo data presented here is representative and may not be directly applicable to all experimental conditions. Researchers should perform their own dose-response studies to determine the optimal dose for their specific model.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on TASK-1 currents in a heterologous expression system (e.g., HEK293 cells stably expressing TASK-1).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human TASK-1 channels under standard conditions.

  • Electrophysiology Setup:

    • Use a standard patch-clamp rig with an amplifier, digitizer, and data acquisition software.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit TASK-1 currents.

    • Record baseline currents in the extracellular solution.

    • Perfuse the cell with the extracellular solution containing this compound at the desired concentration (e.g., 10 nM, 100 nM, 1 µM).

    • Record currents in the presence of this compound until a steady-state block is achieved.

    • Wash out the compound to observe the reversibility of the block.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application.

    • Calculate the percentage of current inhibition.

    • Construct a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 or a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

    • Plot the cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Mandatory Visualization

Signaling_Pathway This compound This compound TASK1 TASK-1 Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Reduction leads to VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_influx->Cellular_Response Triggers

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1899_prep Prepare this compound Stock (in DMSO) Treatment Treat Cells with this compound (and controls) A1899_prep->Treatment Cell_prep Culture Cells Cell_prep->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Electrophysiology, Viability) Incubation->Assay Data_acq Data Acquisition Assay->Data_acq Analysis Analyze and Interpret Results Data_acq->Analysis

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic Start Inconsistent/No Effect Check_Compound Check this compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Solubility Check Solubility in Buffer (Precipitation, DMSO conc.) Start->Check_Solubility Check_Target Confirm Target Expression (TASK-1 levels) Start->Check_Target Check_Conditions Verify Experimental Conditions (K+ concentration, pH) Start->Check_Conditions Off_Target Consider Off-Target Effects (Use controls, lower conc.) Cytotoxicity Assess Cytotoxicity (Viability assay) Unexpected_Effect Unexpected Effect Unexpected_Effect->Off_Target Unexpected_Effect->Cytotoxicity

Caption: Logical troubleshooting guide for common this compound issues.

References

improving the specificity of A1899 in complex systems

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Specificity of A1899 in Complex Systems

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using the TASK-1 channel blocker, this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in complex experimental systems.

Issue 1: Lower than Expected Potency or Incomplete Block of TASK-1 Channels

  • Question: I am not observing the expected level of TASK-1 channel inhibition with this compound in my patch-clamp experiments. What could be the reason?

  • Answer: Several factors can contribute to a perceived lower potency of this compound. Firstly, ensure the stability and correct concentration of your this compound stock solution. It is recommended to prepare fresh aliquots and protect them from light. Secondly, the expression system can influence the IC50 value. For instance, the IC50 for this compound is approximately 7 nM in CHO cells but around 35.1 nM in Xenopus oocytes.[1] Consider the possibility of endogenous channel expression in your cell line that may have lower sensitivity to this compound. Finally, review your experimental conditions. Factors such as the composition of your internal and external solutions, and the holding potential, can influence channel gating and drug binding.

Issue 2: Unstable Recordings or Difficulty Achieving a Gigaohm Seal

  • Question: My patch-clamp recordings become unstable after applying this compound, or I am struggling to form a stable gigaohm seal. What should I do?

  • Answer: Instability in patch-clamp recordings can be due to a variety of factors. Ensure the mechanical stability of your setup, including the micromanipulator and perfusion system. Check for any vibrations in the vicinity. The health of your cells is critical; use cells from a healthy culture and do not let them sit in the recording chamber for extended periods. When applying this compound, ensure it is fully dissolved in the external solution to avoid precipitation, which can affect seal stability. If you are using a perfusion system, ensure a smooth and gentle application of the this compound-containing solution.

Issue 3: Suspected Off-Target Effects

  • Question: I am observing cellular effects that cannot be explained by the blockade of TASK-1 channels alone. How can I investigate potential off-target effects of this compound?

  • Answer: While this compound is a highly selective TASK-1 blocker, it is crucial to consider potential off-target effects, especially at higher concentrations. This compound has a 10-fold lower affinity for the closely related TASK-3 channel.[1] To investigate off-target effects, perform control experiments using a structurally different TASK-1 blocker, if available. Additionally, consider using a cell line that does not express TASK-1 channels to see if the unexpected effect persists. A broad ion channel screening panel can also help identify potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cellular assays?

A1: The effective concentration of this compound will depend on the cell type and the specific experimental goals. For selective blockade of TASK-1, it is advisable to use concentrations at or near the IC50 value (e.g., 7-40 nM).[1] To minimize the risk of off-target effects on channels like TASK-3, it is recommended to stay below 100 nM where possible.

Q2: How should I prepare and store this compound solutions?

A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is recommended to then prepare fresh dilutions in your experimental buffer for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and protect from light to maintain its stability.

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound has been used in in vivo studies. For example, it has been shown to induce lasting respiratory alkalosis and stimulate breathing in anesthetized rats. When planning in vivo experiments, it is important to consider the route of administration, dosage, and potential systemic effects.

Data Presentation

Table 1: Selectivity Profile of this compound Against Various Potassium Channels

Ion ChannelExpression SystemIC50 (nM)% Inhibition at 100 nM
TASK-1 (K2P3.1) CHO Cells774.2 ± 3.4
TASK-1 (K2P3.1) Xenopus Oocytes35.1 ± 3.8Not Reported
TASK-3 (K2P9.1) CHO Cells70< 20%
TASK-2 (K2P5.1) Xenopus Oocytes> 8000< 10%
TREK-1 (K2P2.1) Xenopus OocytesNot Reported< 10%
Kv1.1 Xenopus OocytesNot Reported< 10%
Kv1.3 Xenopus OocytesNot Reported< 10%
Kv1.5 Xenopus OocytesNot Reported< 10%
Kv3.1 Xenopus OocytesNot Reported< 10%
Kv4.3 Xenopus OocytesNot Reported< 10%
hERG (Kv11.1) Xenopus OocytesNot Reported< 10%
Kir1.1 Xenopus OocytesNot Reported< 10%
Kir2.1 Xenopus OocytesNot Reported< 10%

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of TASK-1 Currents

This protocol provides a general methodology for recording TASK-1 currents in a heterologous expression system (e.g., HEK293 or CHO cells) and assessing the effect of this compound.

Methodology:

  • Cell Culture: Culture cells expressing human TASK-1 channels on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal (>1 GΩ) between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TASK-1 currents.

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.

    • Record the currents again after the drug effect has reached a steady state.

  • Data Analysis: Measure the current amplitude at a specific voltage step (e.g., +40 mV) before and after this compound application to determine the percentage of inhibition.

Protocol 2: Investigating the Effect of this compound on Cardiomyocyte Action Potentials

This protocol outlines a method to assess the impact of this compound on the action potential duration of isolated ventricular cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat or mouse) using established enzymatic digestion protocols.

  • Solutions:

    • Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Perform whole-cell current-clamp recordings from single, healthy cardiomyocytes.

    • After establishing the whole-cell configuration, allow the cell to stabilize.

    • Elicit action potentials by injecting brief depolarizing current pulses (e.g., 1-2 nA for 2-5 ms) at a steady frequency (e.g., 1 Hz).

  • This compound Application:

    • Record baseline action potentials.

    • Perfuse the cardiomyocyte with Tyrode's solution containing this compound.

    • Record action potentials after the drug has taken effect.

  • Data Analysis: Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after this compound application to quantify the effect on repolarization.

Mandatory Visualization

TASK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates TASK1 TASK-1 Channel K_efflux K+ Efflux TASK1->K_efflux Allows RhoA RhoA G_Protein->RhoA Activates ROCK Rho Kinase RhoA->ROCK Activates ROCK->TASK1 Phosphorylates (Inhibits) This compound This compound This compound->TASK1 Blocks Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Downstream signaling pathway of the TASK-1 channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with TASK-1 Expression Patch_Pipette Pull & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Pipette A1899_Prep Prepare this compound Stock & Dilutions Drug_Application Apply this compound A1899_Prep->Drug_Application Seal Form Gigaohm Seal Patch_Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline TASK-1 Currents Whole_Cell->Baseline Baseline->Drug_Application Measure_Current Measure Current Amplitude Baseline->Measure_Current Post_Drug Record Currents with this compound Drug_Application->Post_Drug Post_Drug->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Compare Compare to Control Calculate_Inhibition->Compare

Caption: Experimental workflow for assessing this compound's effect on TASK-1.

References

dealing with A1899 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1899, with a specific focus on addressing the common issue of precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective blocker of the two-pore domain potassium channels K₂P3.1 (TASK-1) and K₂P9.1 (TASK-3).[1] Its chemical name is N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide. It is often used in research to study the physiological roles of these specific potassium channels.

Q2: Why is my this compound stock solution precipitating?

Precipitation of this compound from stock solutions, particularly when diluting into aqueous buffers or cell culture media, is a common issue for hydrophobic compounds.[2] Several factors can contribute to this:

  • Solvent Choice: this compound has limited solubility in aqueous solutions. High concentrations are typically prepared in organic solvents like DMSO.[1]

  • Supersaturation: When a concentrated DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically, and the compound may crash out of the solution if its solubility limit is exceeded.

  • Temperature Changes: Cooling the solution, for instance, during storage at -20°C, can decrease the solubility of the compound and lead to precipitation.

  • Improper Dilution Technique: Slow or inadequate mixing during dilution can create localized areas of high concentration, promoting precipitation.

Q3: What is the recommended solvent and concentration for this compound stock solutions?

The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1] There is some variability in the reported maximum solubility. One source indicates a maximum concentration of 100 mM (50.05 mg/mL) in DMSO, while another suggests a solubility of 2 mg/mL in DMSO.[1] It is advisable to start with a lower concentration if precipitation is a recurring issue.

Q4: How should I store my this compound stock solution?

  • Solid Form: The solid powder should be stored at -20°C in a tightly sealed vial. Under these conditions, it can be stored for up to six months.[3]

  • Solution Form: Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C.[3] It is generally recommended that these solutions are usable for up to one month.[3] To minimize degradation and precipitation risk from freeze-thaw cycles, making and using the solution on the same day is the best practice.[3]

Q5: How do I properly handle and dilute my this compound stock solution to avoid precipitation?

Before opening the vial, whether in solid or solution form, it is recommended to let the product warm to room temperature for at least 60 minutes.[3] This prevents water condensation from entering the vial, which can affect stability and solubility. When diluting, add the this compound stock solution to the aqueous buffer or media while vortexing or mixing vigorously to ensure rapid and even dispersion. Consider performing a serial dilution in your aqueous medium to avoid shocking the compound out of solution.

Q6: My this compound stock solution has a precipitate. Can I still use it?

It is not recommended to use a stock solution with visible precipitate, as the actual concentration will be lower than intended, leading to inaccurate experimental results. You can try to redissolve the precipitate by gently warming the vial (e.g., in a 37°C water bath) and vortexing. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Data Presentation

Table 1: Chemical and Solubility Properties of this compound

PropertyValueSource
Chemical Name N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide
Molecular Weight 500.55 g/mol
Appearance White to beige powder[1]
Recommended Solvent DMSO[1]
Maximum Conc. 100 mM (50.05 mg/mL)
Alternative Conc. 2 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSpecial InstructionsSource
Solid -20°CUp to 6 monthsKeep vial tightly sealed.[3]
Solution (in DMSO) -20°CUp to 1 monthStore in aliquots to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Equilibration: Remove the vial of solid this compound from -20°C storage. Allow it to sit at room temperature for at least 60 minutes before opening to prevent condensation.[3]

  • Calculation: Based on the product's molecular weight of 500.55, calculate the required mass and solvent volume. For example, to make 1 mL of a 100 mM solution, you would need 50.05 mg of this compound.

  • Dissolution: Aseptically add the calculated amount of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Storage: Store the aliquots at -20°C for up to one month.[3]

G cluster_prep Stock Solution Workflow A 1. Equilibrate this compound Vial to Room Temp B 2. Weigh this compound Powder and Calculate Solvent Volume A->B C 3. Add Anhydrous DMSO to Vial B->C D 4. Vortex & Gently Warm to Dissolve Completely C->D E 5. Dispense into Single-Use Aliquots D->E F 6. Store Aliquots at -20°C E->F

Caption: Workflow for preparing this compound stock solution.

Troubleshooting Guide

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.

G cluster_source Identify Source of Precipitation cluster_stock In Stock Vial (During Storage) cluster_dilution During Dilution into Aqueous Buffer start Precipitate Observed q1 Where did it precipitate? start->q1 a1 Try gentle warming (37°C) and vortexing q1->a1 In Stock Vial a3 Review protocol: - Is final concentration too high? - Was mixing vigorous enough? - Was stock added to buffer (correct)? q1->a3 During Dilution q2 Did it redissolve? a1->q2 a2_yes Precipitation was likely due to cold temp. Use with caution. q2->a2_yes Yes a2_no Discard and prepare a fresh, possibly lower concentration, stock. q2->a2_no No a4 Solution: Prepare a more dilute stock in DMSO (e.g., 10 mM) and repeat dilution. a3->a4 a5 Solution: Perform serial dilutions instead of a single large dilution. a4->a5

Caption: Troubleshooting flowchart for this compound precipitation.

Mechanism of Action

This compound functions by physically blocking the pore of TASK-1 (K₂P3.1) and TASK-3 (K₂P9.1) channels. These channels are responsible for conducting potassium ions (K⁺) across the cell membrane, which helps establish and maintain the cell's resting membrane potential. By inhibiting the outward flow of K⁺, this compound causes cell membrane depolarization, leading to increased cellular excitability.

G cluster_pathway This compound Mechanism of Action This compound This compound Channel TASK-1 / TASK-3 (K2P) Channel This compound->Channel binds to Block Channel Pore Block This compound->Block Channel->Block K_flow Reduced K+ Efflux Block->K_flow causes Depolarization Membrane Depolarization K_flow->Depolarization leads to Excitability Increased Cellular Excitability Depolarization->Excitability results in

Caption: this compound signaling pathway and mechanism of action.

References

A1899 Experimental Protocols: A Technical Support Resource for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective pharmacological inhibitor of the TASK-1 (KCNK3) potassium channel. Its primary mechanism of action is the direct blockade of the channel pore, thereby inhibiting the flow of potassium ions and influencing cellular excitability. It has been instrumental in defining the structure of the TASK-1 open pore.

Q2: In which experimental systems has this compound been validated?

This compound has been extensively used in heterologous expression systems such as Xenopus laevis oocytes and mammalian cell lines (e.g., CHO, HEK293T) to characterize its effects on wild-type and mutant TASK-1 channels.

Q3: What is the typical concentration range for this compound in in vitro experiments?

The effective concentration of this compound is dependent on the experimental system. In Xenopus oocytes, the IC50 for TASK-1 is approximately 35.1 nM, while in CHO cells, it is around 7 nM. For selective blockade of TASK-1, concentrations ranging from 10 nM to 100 nM are typically used.

Q4: How should I prepare and store this compound solutions?

For optimal stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, the stock solution should be diluted to the final working concentration in the appropriate physiological buffer immediately before use to minimize potential precipitation and degradation.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Question: I am observing significant variability in the inhibitory effect of this compound between experiments. What could be the cause?

  • Answer:

    • This compound Solution Instability: Ensure that the this compound stock solution is properly stored and that working solutions are freshly prepared for each experiment. This compound may be unstable in certain aqueous buffers over extended periods.

    • Inconsistent Cell Health: The expression levels and health of the cells expressing TASK-1 channels can significantly impact the results. Monitor cell viability and passage number consistently.

    • Buffer Composition: The composition of your extracellular and intracellular solutions, particularly the potassium concentration, can influence the blocking efficacy of this compound. Maintain consistent buffer compositions across all experiments.

Issue 2: Apparent off-target effects.

  • Question: I am concerned about potential off-target effects of this compound in my experimental model. What is known about its selectivity?

  • Answer:

    • Selectivity Profile: this compound exhibits high selectivity for TASK-1 over other potassium channels, including its closest relative, TASK-3. However, at higher concentrations (>1 µM), the potential for off-target effects on other ion channels or cellular proteins increases.

    • Control Experiments: To confirm that the observed effects are due to TASK-1 inhibition, consider performing control experiments using cells that do not express TASK-1 or by using a structurally unrelated TASK-1 blocker as a comparator. Site-directed mutagenesis of the this compound binding site within the TASK-1 channel can also serve as a powerful control.

Issue 3: Difficulty achieving complete channel block.

  • Question: I am unable to achieve a complete block of TASK-1 currents even at high concentrations of this compound. Why might this be?

  • Answer:

    • Use-Dependence: While this compound is generally considered a state-independent blocker, its access to the binding site within the channel pore might be influenced by channel gating. Ensure that the voltage protocol used allows for channel opening.

    • High Channel Expression: Extremely high levels of TASK-1 expression could lead to an underestimation of the blocking potency of this compound. If possible, titrate the amount of channel cRNA or cDNA used for expression.

    • Solubility Issues: At higher concentrations, this compound may come out of solution. Visually inspect your working solutions for any signs of precipitation.

Quantitative Data Summary

ParameterCell TypeValueReference
IC50 for human TASK-1 Xenopus oocytes35.1 ± 3.8 nM[1]
IC50 for human TASK-1 CHO cells7 nM[1]
IC50 for human TASK-3 CHO cells70 nM[1]
Inhibition of other K+ channels at 100 nM this compound Xenopus oocytes< 11%[1]

Key Experimental Protocols

Heterologous Expression of TASK-1 in Xenopus laevis Oocytes

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding human TASK-1. The typical injection volume is 50 nL.

  • Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution to allow for channel expression.

  • Electrophysiological Recording: Use two-electrode voltage clamp (TEVC) to record whole-cell currents.

Electrophysiological Recording and this compound Application

Methodology:

  • Solutions: Prepare external and internal solutions appropriate for recording potassium channel currents.

  • Voltage Protocol: To elicit TASK-1 currents, use a voltage-step protocol. For example, from a holding potential of -80 mV, apply depolarizing steps from -70 mV to +70 mV in 10 mV increments for 200 ms.

  • This compound Application: Prepare fresh working solutions of this compound by diluting a DMSO stock into the external recording solution. Perfuse the oocyte with the this compound-containing solution until a steady-state block is achieved.

  • Data Analysis: Measure the current amplitude at a specific voltage step (e.g., +40 mV) before and after this compound application to determine the percentage of inhibition.

Generation of Dose-Response Curves

Methodology:

  • Concentration Range: Prepare a series of this compound concentrations, typically spanning at least three orders of magnitude around the expected IC50.

  • Cumulative or Non-cumulative Application: Apply each concentration of this compound to the same oocyte (cumulative) or to different oocytes (non-cumulative) and measure the steady-state current inhibition.

  • Data Fitting: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to the Hill equation to determine the IC50 and Hill coefficient.

Site-Directed Mutagenesis to Identify this compound Binding Site

Methodology:

  • Mutant Design: Based on a homology model of the TASK-1 channel pore, identify putative interacting residues.

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations (e.g., alanine scanning) into the TASK-1 cDNA.

  • Expression and Analysis: Express the mutant channels in Xenopus oocytes or a mammalian cell line and determine the IC50 of this compound for each mutant. A significant increase in the IC50 value indicates that the mutated residue is involved in this compound binding.

Visualizations

G Experimental Workflow for this compound Characterization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation cRNA_Injection TASK-1 cRNA Injection Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC A1899_Application This compound Application TEVC->A1899_Application Current_Measurement Current Measurement A1899_Application->Current_Measurement Dose_Response Dose-Response Curve Generation Current_Measurement->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination G TASK-1 Signaling Pathway Regulation GPCR Gq/11-coupled Receptor (e.g., M3R) PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates TASK1 TASK-1 Channel PKC->TASK1 Phosphorylates Inhibition Inhibition TASK1->Inhibition

References

Technical Support Center: Mitigating Compound-Induced Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "A1899" is not publicly available. This guide provides general strategies and protocols for mitigating the cytotoxicity of a hypothetical cytotoxic compound, referred to as "Compound X," in long-term research applications.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal, non-toxic working concentration of Compound X for my long-term experiments?

To establish a suitable concentration of Compound X for extended studies, it is crucial to first determine its half-maximal inhibitory concentration (IC50) at various time points (e.g., 24, 48, and 72 hours). For long-term cultures, a concentration well below the IC50 value should be used to minimize cytotoxicity while still observing the desired biological effects. It is recommended to perform a dose-response curve to identify a concentration that maintains high cell viability (e.g., >90%) over the intended duration of the experiment.

Q2: My vehicle control (e.g., DMSO) is showing cytotoxicity. What should I do?

The concentration of the vehicle solvent should be kept to a minimum, typically below 0.1% to 0.5% for solvents like DMSO, to avoid solvent-induced toxicity.[1] If cytotoxicity is observed in the vehicle control group, it is essential to lower the solvent concentration. Always include a vehicle-only control in your experimental design to differentiate between the effects of the compound and the solvent.

Q3: How often should I change the culture medium and re-administer Compound X in a long-term study?

For long-term experiments, the culture medium should generally be changed every 48 to 72 hours to replenish nutrients and remove waste products.[2] When changing the medium, a fresh dose of the compound should be added to maintain a consistent concentration.[2] Some researchers opt to replace only half of the medium to retain cell-secreted growth factors.[2] The stability of your compound in culture medium at 37°C should also be considered, as degradation can affect its effective concentration over time.

Q4: What are some general strategies to reduce the off-target cytotoxic effects of a compound?

Strategies to minimize off-target effects include:

  • Using the lowest effective concentration: This minimizes stress on the cells and reduces the likelihood of engaging unintended cellular pathways.

  • Optimizing exposure time: Continuous long-term exposure may not always be necessary or relevant to in vivo scenarios.[3] Consider intermittent dosing schedules.

  • Using a more resistant cell line: If feasible, screen different cell lines to find one that is less sensitive to the off-target effects of your compound.

  • Co-treatment with a cytoprotective agent: Depending on the mechanism of cytotoxicity, antioxidants or other protective agents may be used to mitigate unwanted cell death.

Troubleshooting Guide

Problem 1: High cell death is observed even at concentrations well below the IC50 value in long-term culture.

  • Possible Cause: Cumulative toxicity. Even low concentrations of a compound can become toxic over extended periods.

  • Solution:

    • Further reduce the concentration: Perform a long-term viability assay (e.g., 7-14 days) with a wider range of low concentrations to find a truly sub-toxic level.

    • Consider intermittent exposure: Treat cells for a specific period (e.g., 24 hours), then culture them in a compound-free medium for a recovery period before re-exposure.[3]

Problem 2: Compound X precipitates in the cell culture medium over time.

  • Possible Cause: Poor solubility or stability of the compound in the aqueous culture medium.

  • Solution:

    • Test different solvents: While DMSO is common, other solvents like ethanol may be suitable and less toxic at working concentrations.[1]

    • Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the compound stock, as this can lead to degradation and precipitation.

    • Use a lower concentration: Precipitation is often concentration-dependent.

    • Consider formulation strategies: For in vivo studies or complex in vitro models, formulating the compound with solubilizing agents may be necessary.

Problem 3: My cells are arresting in the cell cycle but not dying. How does this affect my long-term study?

  • Possible Cause: The compound may be cytostatic rather than cytotoxic at the concentration used.

  • Solution:

    • Assess cell cycle progression: Use techniques like flow cytometry with propidium iodide staining to analyze the cell cycle distribution.

    • Evaluate long-term consequences: Cells that are arrested may eventually undergo senescence or apoptosis.[3] It is important to monitor the culture for an extended period to determine the ultimate fate of the cells.

    • Distinguish from cytotoxicity: Use assays that differentiate between cytostatic and cytotoxic effects, such as a colony formation assay, which measures the ability of cells to proliferate and form colonies after treatment.

Quantitative Data Summary

The following table template can be used to organize and compare data from experiments aimed at mitigating the cytotoxicity of Compound X.

Parameter Experimental Condition 1 Experimental Condition 2 Experimental Condition 3 Control
Cell Line e.g., A549e.g., A549e.g., A549e.g., A549
Compound X Concentration e.g., 1 µMe.g., 1 µMe.g., 0.5 µMVehicle
Co-treatment Agent Nonee.g., Antioxidant Y (10 µM)NoneNone
Exposure Duration 7 days7 days7 days7 days
Cell Viability (%) 45%85%92%98%
Apoptotic Cells (%) 50%12%6%2%
Necrotic Cells (%) 5%3%2%<1%
IC50 (72h) 2.5 µM5.8 µM4.9 µMN/A

Experimental Protocols

Protocol: Determining the IC50 Value of Compound X
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of Compound X in complete culture medium. A common approach is to use 2-fold or 3-fold serial dilutions starting from a high concentration. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of Compound X.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT assay.[4]

    • Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated buffer).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol: Long-Term Cell Culture with Compound X
  • Cell Seeding: Seed cells in larger culture vessels (e.g., T-25 flasks or 6-well plates) at a lower density to allow for extended growth.

  • Initial Treatment: After cells have adhered, replace the medium with fresh medium containing the desired sub-lethal concentration of Compound X or the vehicle control.

  • Medium Changes: Every 48-72 hours, aspirate the medium and replace it with fresh medium containing the same concentration of Compound X.[2]

  • Cell Passaging: When the cells reach about 80-90% confluency, they should be passaged. After detaching and resuspending the cells, re-plate them at a lower density in a medium containing Compound X.

  • Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and viability throughout the experiment.

Protocol: Assessing Apoptosis vs. Necrosis
  • Cell Treatment: Treat cells with Compound X at the desired concentration and for the appropriate duration in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first, collect the culture supernatant (which contains floating cells), then wash the adherent cells with PBS, and detach them using trypsin. Combine the detached cells with the supernatant.

  • Staining: Use a commercially available apoptosis detection kit, such as an Annexin V-FITC and Propidium Iodide (PI) kit.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Cytotoxicity_Signaling_Pathway Generic Apoptosis Pathway Compound X Compound X Cellular Stress Cellular Stress Compound X->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway illustrating how a cytotoxic compound can induce apoptosis.

Experimental_Workflow Workflow for Mitigating Cytotoxicity cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Long-Term Study Determine IC50 (24-72h) Determine IC50 (24-72h) Assess Mechanism (Apoptosis/Necrosis) Assess Mechanism (Apoptosis/Necrosis) Determine IC50 (24-72h)->Assess Mechanism (Apoptosis/Necrosis) Select Sub-lethal Concentration Select Sub-lethal Concentration Assess Mechanism (Apoptosis/Necrosis)->Select Sub-lethal Concentration Test Mitigating Agents (e.g., Antioxidants) Test Mitigating Agents (e.g., Antioxidants) Select Sub-lethal Concentration->Test Mitigating Agents (e.g., Antioxidants) Optimize Dosing Schedule (e.g., Intermittent) Optimize Dosing Schedule (e.g., Intermittent) Select Sub-lethal Concentration->Optimize Dosing Schedule (e.g., Intermittent) Initiate Long-Term Culture Initiate Long-Term Culture Test Mitigating Agents (e.g., Antioxidants)->Initiate Long-Term Culture Optimize Dosing Schedule (e.g., Intermittent)->Initiate Long-Term Culture Monitor Viability & Function Monitor Viability & Function Initiate Long-Term Culture->Monitor Viability & Function Final Endpoint Analysis Final Endpoint Analysis Monitor Viability & Function->Final Endpoint Analysis

Caption: Experimental workflow for developing and conducting long-term studies with a cytotoxic compound.

Troubleshooting_Workflow Troubleshooting Logic for Unexpected Cytotoxicity start High Cytotoxicity in Long-Term Study? vehicle_toxic Is Vehicle Control Toxic? start->vehicle_toxic concentration_issue Is Concentration Too High? vehicle_toxic->concentration_issue No action_reduce_vehicle Reduce Vehicle Concentration vehicle_toxic->action_reduce_vehicle Yes precipitation Is Compound Precipitating? concentration_issue->precipitation No action_lower_conc Lower Compound Concentration concentration_issue->action_lower_conc Yes action_solubility Address Solubility Issues precipitation->action_solubility Yes end_node Problem Resolved precipitation->end_node No action_reduce_vehicle->end_node action_intermittent Try Intermittent Dosing action_lower_conc->action_intermittent action_intermittent->end_node action_solubility->end_node

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in long-term cell culture experiments.

References

Validation & Comparative

A Comparative Analysis of A1899 Efficacy Against Other TASK-1 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of A1899, a potent and selective blocker of the TWIK-related acid-sensitive potassium (TASK-1) channel, with other notable TASK-1 inhibitors. The comparative analysis is supported by experimental data from various studies, with a focus on quantitative measures of potency and selectivity. Detailed experimental methodologies are provided to ensure reproducibility and critical evaluation of the cited data.

Introduction to TASK-1 Channels

TASK-1, encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential in a variety of excitable cells, including those in the cardiovascular and central nervous systems.[1][2] TASK-1 channels form what are known as "leak" or "background" potassium currents, which are instantaneous, non-inactivating, and help to stabilize the membrane potential near the potassium equilibrium potential.[3] Due to their significant role in cellular excitability, TASK-1 channels have emerged as promising therapeutic targets for conditions such as atrial fibrillation, obstructive sleep apnea, and pulmonary hypertension.[4][5] this compound has been identified as a highly potent and selective blocker of the TASK-1 channel, making it a valuable pharmacological tool for both research and potential therapeutic development.[3][6]

Quantitative Comparison of TASK-1 Blocker Efficacy

The potency of various compounds in blocking the TASK-1 channel is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and other selected TASK-1 blockers across different experimental systems. It is important to note that IC50 values can vary depending on the expression system used (e.g., Xenopus oocytes vs. mammalian cell lines), which is often attributed to differences in cellular environments or compound lipophilicity.[6][7]

CompoundExpression SystemTASK-1 IC50 (nM)TASK-3 IC50 (nM)Selectivity (TASK-3/TASK-1)Reference(s)
This compound Xenopus oocytes35.1350~10x[6]
CHO Cells77010x[4][6]
A293 (AVE1231) Xenopus oocytes~200-250>1000>4-5x[8][9]
Mammalian Cells~100--[8]
ML365 Thallium Influx Assay4240~60x[2][10]
Automated Electrophysiology16390~24x[2][3][10]
PK-THPP HEK Cells30035~0.12x (TASK-3 selective)[4][11][12]
Doxapram Xenopus oocytes41037,000~90x[1][13]
Human Atrial Myocytes880--[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting the comparative efficacy data. Below are generalized but detailed protocols for the primary methods used to assess TASK-1 channel inhibition.

Method 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a standard method for studying ion channels in a heterologous expression system.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from female Xenopus laevis frogs.

    • The follicular layer is removed by enzymatic digestion, typically with collagenase.

    • Complementary RNA (cRNA) encoding the human TASK-1 channel is synthesized in vitro and microinjected into the oocytes.

    • Injected oocytes are incubated for 2-7 days to allow for channel protein expression and insertion into the cell membrane.[14]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 solution containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4).[15]

    • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.[16]

    • A voltage-step protocol is applied to elicit TASK-1 currents. A typical protocol involves holding the membrane potential at -80 mV and applying depolarizing steps to various potentials (e.g., from -70 mV to +70 mV in 10 or 20 mV increments).[15]

  • Data Acquisition and Analysis:

    • The resulting potassium currents are recorded before (control) and after the application of the blocker compound at various concentrations.

    • The percentage of current inhibition is calculated for each concentration.

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting this curve with a Hill equation.[15]

Method 2: Patch-Clamp Electrophysiology in Mammalian Cells (e.g., HEK293, CHO)

This method allows for the study of ion channels in a mammalian cell environment, which can sometimes provide data that is more physiologically relevant.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the human TASK-1 channel. Transfection reagents like Lipofectamine are commonly used.

    • Cells are typically ready for recording 24-48 hours post-transfection.

  • Electrophysiological Recording (Whole-Cell Configuration):

    • Cells expressing the channel are identified (often via a co-transfected fluorescent marker).

    • A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance "giga-ohm" seal.

    • The membrane patch under the pipette is ruptured to gain electrical access to the entire cell ("whole-cell" configuration).

    • The pipette solution acts as the intracellular fluid, and the bath solution is the extracellular fluid.

    • Currents are recorded using a patch-clamp amplifier in response to voltage protocols similar to those used in TEVC.

  • Automated Electrophysiology:

    • For higher throughput, automated patch-clamp systems (e.g., QPatch) are often used.[10]

    • These systems use microfluidic chips to automatically capture individual cells and perform whole-cell recordings in parallel.

    • Compound application and data acquisition are automated, allowing for rapid generation of dose-response curves and IC50 determination.

Visualizations

TASK-1 Signaling Pathway

The activity of the TASK-1 channel is regulated by various signaling pathways, most notably by G-protein coupled receptors (GPCRs). Activation of Gq-coupled receptors leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid that helps maintain the channel in an open state. The breakdown of PIP2 and the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3) contribute to the inhibition of the TASK-1 current.

TASK1_Signaling_Pathway GPCR GPCR (e.g., M1, AT1) Gq Gq Protein GPCR->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 TASK1 TASK-1 Channel (K+ Efflux) PIP2->TASK1 Maintains Open State DAG->TASK1 Inhibits MembraneDepolarization Membrane Depolarization TASK1->MembraneDepolarization Inhibition Leads to Blocker This compound / Other Blocker Blocker->TASK1 Directly Blocks

Caption: Signaling pathway for Gq-coupled receptor-mediated inhibition of the TASK-1 channel.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of a potential TASK-1 channel blocker using a heterologous expression system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Clone TASK-1 cDNA into Expression Vector A3 Transfect Cells or Inject Oocytes A1->A3 A2 Prepare Expression System (e.g., Oocyte Harvesting or Cell Culture) A2->A3 A4 Incubate (24-72h) for Channel Expression A3->A4 B1 Perform Electrophysiology (TEVC or Patch Clamp) A4->B1 B2 Record Baseline TASK-1 Current B1->B2 B3 Apply Test Compound (Multiple Concentrations) B2->B3 B4 Record Inhibited TASK-1 Current B3->B4 C1 Calculate % Inhibition for each Concentration B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Fit Curve and Determine IC50 C2->C3

Caption: Workflow for determining the IC50 of a TASK-1 channel blocker.

References

A1899: A Selective Inhibitor of the TASK-1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the performance and selectivity of A1899 with alternative TASK-1 inhibitors, supported by experimental data.

This guide provides a detailed analysis of this compound as a selective inhibitor of the Two-Pore Domain Potassium (K2P) channel TASK-1 (KCNK3). TASK-1 channels are crucial in setting the resting membrane potential in various excitable cells and are considered promising therapeutic targets for conditions such as atrial fibrillation and sleep apnea.[1][2] The development of selective inhibitors is paramount to modulate their activity for therapeutic benefit while minimizing off-target effects. This document offers a comparative overview of this compound, presenting key experimental data, detailed protocols, and visual representations of its mechanism and validation workflows.

Comparative Selectivity Profile of TASK-1 Inhibitors

This compound has been demonstrated to be a potent and highly selective blocker of TASK-1 channels.[3][4] Its selectivity has been rigorously tested against other potassium channels, most notably its closest relative, TASK-3, with which it shares significant sequence homology.[5] The following tables summarize the inhibitory potency (IC50) of this compound and a comparable selective TASK-1 inhibitor, A293 (also known as AVE1231).

Table 1: Inhibitory Potency (IC50) of this compound on TASK Channels

CompoundChannelExpression SystemIC50Reference
This compoundTASK-1CHO cells7 nM[3][4][5]
This compoundTASK-1Xenopus oocytes35.1 ± 3.8 nM[3]
This compoundTASK-3CHO cells70 nM[3][4]

Table 2: Comparative Inhibitory Potency of this compound and A293

CompoundChannelExpression SystemIC50Reference
This compoundTASK-1CHO cells7 nM[3][4][5]
A293 (AVE1231)TASK-1Xenopus oocytes~220 nM[6]
This compoundTASK-3CHO cells70 nM[3][4]
A293 (AVE1231)TASK-3Xenopus oocytes~950 nM[6]

Table 3: Selectivity of this compound against a Panel of Potassium Channels

Current inhibition was measured at a concentration of 100 nM this compound in Xenopus oocytes.

Channel% InhibitionReference
TASK-174.2 ± 3.4%[3]
TASK-322.2 ± 1.6%[3]
Other K+ Channels< 11%[3]

Experimental Protocols

The validation of this compound as a selective TASK-1 inhibitor relies on well-defined experimental methodologies, primarily electrophysiological recordings in heterologous expression systems.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the effect of compounds on ion channels expressed in a controlled environment.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human TASK-1 channel or other potassium channels of interest.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • A voltage step protocol is applied (e.g., 200-ms steps from -70 mV to +70 mV with an increment of 10 mV from a holding potential of -80 mV) to elicit channel currents.[3][7]

  • Compound Application: this compound is applied to the bath solution at varying concentrations to determine the dose-response relationship and calculate the IC50 value.[3]

  • Data Analysis: The recorded currents before and after compound application are measured and analyzed to quantify the percentage of inhibition.

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp recordings in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, provide a more physiologically relevant system for studying ion channel pharmacology.

Methodology:

  • Cell Culture and Transfection: CHO cells are cultured and transiently transfected with a plasmid DNA encoding the human TASK-1 channel.

  • Cell Preparation: Cells are prepared for patch-clamp recording 24-48 hours post-transfection.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped, and currents are recorded in response to specific voltage protocols.

  • Compound Application: this compound is applied via the perfusion system at different concentrations.

  • Data Analysis: The inhibitory effect of this compound on the TASK-1 current is measured, and the IC50 is determined.

Visualizing the Validation Process

The following diagrams illustrate the key processes involved in the validation of this compound as a selective TASK-1 inhibitor.

G cluster_workflow Experimental Workflow for this compound Validation A Oocyte/Cell Preparation B cRNA/DNA Transfection (TASK-1 expression) A->B C Electrophysiological Recording (TEVC or Patch-Clamp) B->C D Application of this compound C->D E Data Acquisition (Current Measurement) D->E F Dose-Response Analysis (IC50 Calculation) E->F G Selectivity Profiling (Testing on other channels) F->G

Caption: Workflow for validating this compound selectivity.

G cluster_pathway Mechanism of TASK-1 Inhibition by this compound This compound This compound Pore Channel Pore This compound->Pore Binds to pore-lining residues TASK1 TASK-1 Channel (Open State) TASK1->Pore K_efflux K+ Efflux Pore->K_efflux Block Pore Blockade Pore->Block Membrane_Potential Membrane Potential Stabilization K_efflux->Membrane_Potential Block->K_efflux

Caption: this compound directly blocks the TASK-1 channel pore.

Conclusion

The experimental data robustly supports the characterization of this compound as a potent and highly selective inhibitor of the TASK-1 potassium channel. Its superior potency and selectivity over other known inhibitors like A293 make it an invaluable pharmacological tool for studying the physiological and pathophysiological roles of TASK-1. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings in the pursuit of novel therapeutics targeting the TASK-1 channel.

References

A Comparative Analysis of A1899 and Other IKur Inhibitors in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IKur inhibitor A1899 against other notable alternatives in cardiac models. The information is supported by experimental data to delineate the performance and characteristics of these compounds in the context of cardiac electrophysiology.

The ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria. Its atrial-specific expression has made it an attractive target for the development of drugs aimed at treating atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmias. This compound, also known as S20951, is one such IKur inhibitor that has been investigated for its anti-arrhythmic potential. This guide will compare this compound with other well-known IKur inhibitors, including 4-aminopyridine (4-AP), AVE0118, and MK-0448, focusing on their electrophysiological effects in cardiac models.

Comparative Electrophysiological Data

The following table summarizes key quantitative data for this compound and other IKur inhibitors from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental model are limited, and thus, the data should be interpreted with consideration of the different models and conditions used.

InhibitorTarget(s)IC50 (Kv1.5)Key Electrophysiological Effects in Cardiac ModelsAnimal Model
This compound (S20951) IKur (Kv1.5), TASK-1Not explicitly found, but noted to be a potent blocker.- Significantly decreased left atrial vulnerability (-82%). - Prolonged left atrial effective refractory period (ERP) more than the right. - No effect on QTc interval.Pig
4-Aminopyridine (4-AP) IKur (Kv1.5), Ito~19 µM (canine atrial myocytes)- Abbreviated action potential duration at 90% repolarization (APD90) and ERP in healthy atria. - Can promote AF in healthy atria. - Effects on APD are dependent on the state of the atrial tissue (healthy vs. remodeled).Canine, Rat
AVE0118 IKur (Kv1.5), Ito~1.3 µM (human atrial myocytes)- Prolongs atrial ERP. - Restores atrial contractility after cardioversion of AF. - Atrial-selective depression of INa may contribute to its anti-AF efficacy.Goat, Pig, Rabbit
MK-0448 IKur (Kv1.5)11 nM (canine IKur)- Prolonged atrial ERP without affecting ventricular ERP in dogs. - Terminated sustained AF in a dog heart failure model. - In humans, it did not significantly increase atrial or ventricular refractoriness at tested concentrations.Dog, Human

Experimental Protocols

A comprehensive understanding of the comparative data requires insight into the methodologies used to generate it. Below are detailed experimental protocols representative of those used to evaluate IKur inhibitors in cardiac models.

Measurement of Atrial and Ventricular Effective Refractory Periods (ERPs) in a Pig Model

This protocol is based on studies investigating the in vivo effects of IKur inhibitors on atrial and ventricular refractoriness.

  • Animal Preparation: Pigs are anesthetized with pentobarbital.

  • Electrophysiological Measurements:

    • Standard electrocardiogram (ECG) leads are placed to monitor heart rate and QTc interval.

    • Catheters with pacing and recording electrodes are introduced into the right and left atria and the right ventricle. .

    • ERPs are determined using the S1-S2 extrastimulus method at different basic cycle lengths (e.g., 240, 300, and 400 ms). A train of 8-10 S1 stimuli is delivered, followed by a premature S2 stimulus. The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit a propagated response, which defines the ERP.

  • Drug Administration: The IKur inhibitor (e.g., this compound) is administered intravenously, and ERP measurements are repeated at various time points after administration.

  • Data Analysis: Changes in ERP and QTc interval from baseline are calculated and compared between different drug concentrations and between the atria and ventricles.

Patch-Clamp Recording of IKur in Isolated Cardiomyocytes

This protocol is fundamental for determining the potency and mechanism of action of IKur inhibitors at the cellular level.

  • Cell Isolation: Atrial myocytes are enzymatically isolated from cardiac tissue (e.g., human atrial appendages, canine atria).

  • Patch-Clamp Configuration: The whole-cell patch-clamp technique is used to record ionic currents.

  • Solutions:

    • External solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (pipette) solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

  • Voltage-Clamp Protocol:

    • To isolate IKur, other potassium currents can be blocked pharmacologically (e.g., using specific blockers for IKr and IKs).

    • The membrane potential is held at a negative potential (e.g., -80 mV).

    • Depolarizing voltage steps of varying durations and amplitudes (e.g., to +50 mV for 500 ms) are applied to activate IKur.

  • Drug Application: The IKur inhibitor is applied to the external solution at various concentrations.

  • Data Analysis: The peak IKur amplitude is measured before and after drug application to determine the percentage of inhibition. The concentration-response curve is then fitted to a Hill equation to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for IKur inhibitors is the direct blockade of the Kv1.5 channel pore, which reduces the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration and, consequently, the effective refractory period. A longer ERP makes the atrial tissue less susceptible to re-entrant arrhythmias, which are a common mechanism of AF.

IKur_Inhibition_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effects Cellular Electrophysiological Effects cluster_therapeutic_outcome Therapeutic Outcome Kv1_5 Kv1.5 Channel (IKur) K_ion K+ Ion Kv1_5->K_ion Reduces Efflux APD_prolongation Atrial Action Potential Duration (APD) Prolongation Kv1_5->APD_prolongation Leads to IKur_inhibitor IKur Inhibitor (e.g., this compound) IKur_inhibitor->Kv1_5 Blocks ERP_prolongation Atrial Effective Refractory Period (ERP) Prolongation APD_prolongation->ERP_prolongation Results in AF_suppression Suppression of Atrial Fibrillation ERP_prolongation->AF_suppression Contributes to

The experimental workflow for evaluating a novel IKur inhibitor typically follows a hierarchical approach, starting from in vitro cellular assays and progressing to in vivo animal models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation patch_clamp Patch-Clamp on Kv1.5-expressing cells isolated_cardiomyocytes Action Potential Recordings in Isolated Atrial Myocytes patch_clamp->isolated_cardiomyocytes Potency & Selectivity langendorff Langendorff-perfused Heart Model isolated_cardiomyocytes->langendorff Cellular Effects animal_model Animal Models of AF (e.g., Pig, Dog) langendorff->animal_model Tissue-level Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ion channel blocker A1899's performance against its primary target and other related ion channels. The information is supported by experimental data to aid in the evaluation of its selectivity and potential off-target effects.

Data Presentation: this compound Cross-Reactivity Profile

The following table summarizes the inhibitory activity of this compound against a panel of potassium ion channels. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the channel's activity. Lower values indicate higher potency.

Ion ChannelAliasFamilyExpression SystemIC50 (nM)Fold Selectivity vs. TASK-1 (CHO)Reference
TASK-1 KCNK3 K2P CHO Cells 7 1 [1][2]
TASK-1 KCNK3 K2P Xenopus Oocytes 35.1 0.2 [3][4]
TASK-3KCNK9K2PCHO Cells7010[1][2]
TASK-3KCNK9K2PXenopus Oocytes>1000>142[4]
KCNK3/KCNK9K2PThallium Influx Assay200 (KCNK3), 3200 (KCNK9)28.6 (vs KCNK3)[5]
TRESKKCNK18K2PNot Specified900128.6[1][2]
Other K+ Channels(Including Kv1.5, Kv4.3, hERG, Kir2.1, KCNQ1/minK)VariousNot Specified>2000>285[1][2]

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies, specifically whole-cell patch-clamp recordings, performed on heterologous expression systems.

Heterologous Expression of Ion Channels

Objective: To express the ion channel of interest in a cell line that does not endogenously express it, allowing for the isolated study of the channel's properties.

1. Cell Line Maintenance:

  • Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.
  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Transient Transfection:

  • Plasmid DNA containing the cDNA of the target ion channel is transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine).
  • A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often performed to identify successfully transfected cells.
  • Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression.

3. Xenopus Oocyte Expression:

  • Oocytes are surgically harvested from female Xenopus laevis frogs.
  • The follicular membrane is removed by enzymatic digestion (e.g., collagenase).
  • cRNA encoding the target ion channel is synthesized in vitro and injected into the oocyte cytoplasm.
  • Oocytes are incubated for 2-7 days at 16-18°C to allow for channel expression.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ionic currents flowing through the expressed channels in response to voltage changes and the application of this compound.

1. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

2. Recording Procedure:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.
  • A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
  • The membrane patch under the pipette is ruptured by applying a brief suction, establishing the whole-cell configuration.
  • The membrane potential is clamped at a holding potential (e.g., -80 mV).
  • Voltage steps are applied to elicit channel opening, and the resulting currents are recorded.

3. Data Analysis:

  • This compound is applied to the external solution at various concentrations.
  • The inhibitory effect of this compound is measured as the percentage reduction in the current amplitude.
  • Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound.
  • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation & Transfection cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cell_culture HEK-293/CHO Cell Culture transfection Transient Transfection with Ion Channel DNA cell_culture->transfection incubation Incubation (24-48h) transfection->incubation patching Whole-Cell Patch Clamp incubation->patching recording Current Recording (Voltage Steps) patching->recording drug_application This compound Application (Varying Concentrations) recording->drug_application inhibition_calc Calculate % Inhibition drug_application->inhibition_calc dose_response Generate Dose-Response Curve inhibition_calc->dose_response ic50_calc Determine IC50 Value dose_response->ic50_calc

References

Independent Verification of EGFR Inhibitor IC50 Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This guide provides an objective comparison of IC50 values for prominent Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on Osimertinib and its alternatives, Gefitinib and Erlotinib. The data presented here is collated from multiple independent studies to offer a comprehensive overview of their efficacy against various cancer cell lines harboring different EGFR mutation statuses.

Quantitative Data Summary: Comparative IC50 Values

The potency of an EGFR inhibitor is highly dependent on the specific mutation present in the EGFR gene. The following table summarizes the IC50 values for Osimertinib, Gefitinib, and Erlotinib across a range of lung cancer cell lines. These values, presented in nanomolar (nM), represent the concentration of the inhibitor required to reduce cell viability or kinase activity by 50%.

InhibitorCell LineEGFR Mutation StatusIC50 (nM)
Osimertinib PC-9Exon 19 deletion17 - 23
H1975L858R + T790M4.6 - 5
PC-9ERExon 19 deletion + T790M13 - 166
LoVoExon 19 deletion12.92
LoVoL858R/T790M11.44
LoVoWild-Type493.8
Calu3Wild-Type650
H2073Wild-Type461
Gefitinib PC-9Exon 19 deletion~77
HCC827Exon 19 deletion~13
H3255L858R~3
NR6wtEGFRTyr117337
NR6wtEGFRTyr99237
Erlotinib PC-9Exon 19 deletion~28
HNSNot Specified20
DiFiNot Specified20
A431Wild-Type0.42 (µM)
BxPC-3Not Specified1.26 (µM)
AsPc-1Not Specified5.8 (µM)

Experimental Protocols for IC50 Determination

Accurate and reproducible IC50 values are contingent on standardized experimental protocols. Below are detailed methodologies for two common assays used to determine the IC50 of EGFR inhibitors.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[2][3]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[2][4]

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the old medium from the wells and add the different concentrations of the inhibitor.[5] Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well (final concentration of about 0.5 mg/mL) and incubate for 2-4 hours.[3]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[3][4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[7][8]

Principle: The assay reagent lyses cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[7]

Procedure:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.[4]

  • Compound Treatment: Add serial dilutions of the EGFR inhibitor to the wells and incubate for the desired duration.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[8]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][8]

  • Data Acquisition: Measure the luminescence using a luminometer.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling pathways.[9][10][11] These pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[9][11] Aberrant activation of EGFR signaling is a hallmark of many cancers.[10]

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 value of a compound using a cell-based assay.

IC50_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding overnight_incubation Overnight Incubation (Cell Adhesion) cell_seeding->overnight_incubation compound_treatment Compound Treatment (Serial Dilutions) overnight_incubation->compound_treatment incubation_period Incubation (e.g., 72 hours) compound_treatment->incubation_period viability_assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) incubation_period->viability_assay data_acquisition Data Acquisition (Absorbance/Luminescence) viability_assay->data_acquisition data_analysis Data Analysis (Dose-Response Curve) data_acquisition->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Caption: Generalized experimental workflow for determining the IC50 value.

References

On-Target Validation of A1899: A Comparative Guide to siRNA-Mediated Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a pharmacological agent is a cornerstone of preclinical research. This guide provides a comprehensive comparison of methods for validating the on-target effects of A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9), with a primary focus on the use of small interfering RNA (siRNA).

This compound exerts its effects by binding to the central cavity of TASK-1 and TASK-3 channels, inhibiting potassium ion flux and thereby modulating cellular excitability. While this compound exhibits high selectivity, it is imperative to confirm that its observed biological effects are indeed a direct consequence of its interaction with these intended targets. siRNA-mediated gene silencing offers a powerful and specific approach to achieve this validation.

Comparative Data on this compound Target Validation using siRNA

The following table summarizes the expected quantitative outcomes when validating the on-target effects of this compound using siRNA-mediated knockdown of TASK-1. The data is compiled based on typical results from published studies on TASK-1 inhibition and siRNA efficiency.

Experimental GroupTarget (TASK-1) mRNA LevelCell Proliferation Rate (e.g., in Neuroblastoma cells)[1]Membrane PotentialThis compound (100 nM) Effect on Cell Function
Control (untreated) 100% (baseline)BaselineResting PotentialSignificant Inhibition
This compound (100 nM) alone 100%DecreasedDepolarizationN/A
Scrambled siRNA ~100%No significant changeNo significant changeSignificant Inhibition
TASK-1 siRNA ≤ 30%Increased by ~25%[1]Depolarization[2]Attenuated Inhibition

Key Interpretation: The critical comparison is between the "Scrambled siRNA" and "TASK-1 siRNA" groups when treated with this compound. A significant reduction in the inhibitory effect of this compound in cells with silenced TASK-1 expression provides strong evidence that this compound's primary mechanism of action is through this channel.

Experimental Protocols

siRNA-Mediated Knockdown for this compound Target Validation

This protocol outlines the key steps for validating the on-target effects of this compound by silencing its primary target, TASK-1, using siRNA.

1. Cell Culture and Seeding:

  • Culture a suitable cell line endogenously expressing TASK-1 (e.g., human pulmonary artery smooth muscle cells [hPASMCs][2], or a neuroblastoma cell line[1]) in the appropriate growth medium.

  • Seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

2. siRNA Transfection:

  • Prepare two sets of transfection complexes: one with a validated siRNA sequence targeting TASK-1 and another with a non-targeting (scrambled) siRNA as a negative control.

  • Use a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Briefly, dilute the siRNA and the transfection reagent in serum-free medium, combine, and incubate to allow complex formation.

  • Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours to allow for target mRNA degradation and protein knockdown.

3. Validation of Target Knockdown:

  • After the incubation period, harvest a subset of cells from each group to assess the efficiency of TASK-1 knockdown.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription to generate cDNA. Use primers specific for TASK-1 and a housekeeping gene to quantify the relative reduction in TASK-1 mRNA levels in the siRNA-treated group compared to the scrambled control. A knockdown efficiency of ≥70% is generally considered effective.

  • Western Blot: Lyse the cells and perform SDS-PAGE and western blotting using a validated antibody against the TASK-1 protein to confirm a reduction in protein levels.

4. Functional Assay with this compound:

  • After confirming successful knockdown, treat the remaining cells from both the TASK-1 siRNA and scrambled siRNA groups with this compound at a concentration known to elicit a functional response (e.g., 100 nM). Include vehicle-treated controls for both siRNA groups.

  • Perform a relevant functional assay to measure the effects of this compound. This could include:

    • Electrophysiology (Patch-Clamp): Directly measure the potassium currents through TASK-1 channels to demonstrate that the inhibitory effect of this compound is diminished in knockdown cells.

    • Cell Proliferation Assay: Measure cell viability or proliferation (e.g., using an MTT or BrdU assay) to show that the anti-proliferative effect of this compound is reduced in the absence of its target.

    • Membrane Potential Assay: Use a fluorescent membrane potential-sensitive dye to demonstrate that this compound-induced membrane depolarization is attenuated in TASK-1 knockdown cells.

5. Data Analysis:

  • Compare the functional response to this compound in the TASK-1 siRNA-treated cells versus the scrambled siRNA-treated cells. A statistically significant reduction in the effect of this compound in the knockdown cells validates that its activity is dependent on the presence of TASK-1.

Alternative On-Target Validation Methods

While siRNA is a widely used and effective tool, other methods can also be employed to validate the on-target effects of this compound.

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Gene Editing Permanent knockout of the target gene (KCNK3) at the DNA level.[3][4][5][6][7][8]Complete and permanent loss of target protein; highly specific.More time-consuming to generate stable knockout cell lines; potential for off-target gene edits.
Chemical Proteomics Uses a modified version of this compound (e.g., with a photo-affinity label or biotin tag) to pull down and identify its binding partners from cell lysates.[9][10][11][12][13]Directly identifies the proteins that the compound binds to; can uncover off-targets.Requires chemical synthesis of a modified compound; may not capture transient interactions.
Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding.Label-free; can be performed in cell lysates or intact cells.Indirect measure of binding; may not be suitable for all targets.

Visualizing the Validation Workflow and Signaling Pathway

Signaling Pathway and Points of Intervention cluster_membrane Cell Membrane TASK1 TASK-1 Channel (KCNK3) Intracellular Intracellular Hyperpolarization Membrane Hyperpolarization TASK1->Hyperpolarization Leads to K_ion K+ Ion K_ion->TASK1 Flow Extracellular Extracellular Cell_Function Cellular Functions (e.g., Proliferation) Hyperpolarization->Cell_Function Regulates This compound This compound This compound->TASK1 Blocks siRNA TASK-1 siRNA RISC RISC Complex siRNA->RISC Loaded into mRNA TASK-1 mRNA RISC->mRNA Degrades No_TASK1 No Functional TASK-1 Channel mRNA->TASK1 Translates to Experimental Workflow for siRNA-Mediated Target Validation start Start: Culture TASK-1 Expressing Cells transfection Transfect Cells start->transfection siRNA_groups Two Groups: 1. TASK-1 siRNA 2. Scrambled siRNA transfection->siRNA_groups incubation Incubate 24-72 hours siRNA_groups->incubation validation Validate Knockdown (qRT-PCR / Western Blot) incubation->validation treatment Treat with this compound or Vehicle validation->treatment assay Perform Functional Assay (e.g., Patch-Clamp, Proliferation) treatment->assay analysis Data Analysis: Compare this compound effect in both groups assay->analysis conclusion Conclusion: On-target effect validated if This compound effect is attenuated in TASK-1 siRNA group analysis->conclusion

References

A1899: A Highly Selective TASK-1 Blocker for Use as a Negative Control in Non-TASK-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating ion channels and signaling pathways, the specificity of pharmacological tools is paramount. A1899 has emerged as a potent and exceptionally selective blocker of the TASK-1 (KCNK3) potassium channel. This high selectivity makes it an invaluable tool for use as a negative control to delineate the involvement of TASK-1 from other potential targets in experimental systems.

This guide provides a comprehensive comparison of this compound's activity on TASK-1 versus other ion channels, supported by experimental data and detailed protocols. Its purpose is to equip researchers, scientists, and drug development professionals with the necessary information to confidently employ this compound as a negative control in their non-TASK-1-related studies.

Unparalleled Selectivity of this compound

This compound exhibits a nanomolar affinity for TASK-1 channels, while displaying significantly lower potency for other related and unrelated ion channels. This remarkable selectivity is the cornerstone of its utility as a negative control. By using this compound at concentrations that effectively block TASK-1, researchers can investigate the effects of other compounds on different targets with a high degree of confidence that any observed effects are not mediated by off-target inhibition of TASK-1.

Comparative Activity of this compound on Various Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on TASK-1 and a panel of other potassium channels. The data clearly illustrates the substantial difference in potency, highlighting the wide experimental window available for selective TASK-1 inhibition.

Ion ChannelChannel SubfamilyExpression SystemIC50 (nM)Reference
hTASK-1 K2P CHO Cells 7 [1]
hTASK-1 K2P Xenopus oocytes 35.1 [1]
hTASK-3K2PCHO Cells70[1]
hTASK-2K2PXenopus oocytes>10,000[1]
hTREK-1K2PXenopus oocytes>10,000[1]
hTREK-2K2PXenopus oocytes>10,000[1]
hTRAAKK2PXenopus oocytes>10,000[1]
hTHIK-1K2PXenopus oocytes>10,000[1]
hTRESKK2PXenopus oocytes>10,000[1]
hKv1.1KvXenopus oocytes>10,000[1]
hKv1.5KvXenopus oocytes>10,000[1]
hKv2.1KvXenopus oocytes>10,000[1]
hKv3.1KvXenopus oocytes>10,000[1]
hKv4.3KvXenopus oocytes>10,000[1]
hKir2.1KirXenopus oocytes>10,000[1]
hERGKvXenopus oocytes>10,000[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of this compound's selectivity.

Heterologous Expression of Ion Channels in Xenopus laevis Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific ion channel subunit(s) of interest.

  • Incubation: Injected oocytes are incubated at 18°C for 1-4 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Recording Setup: Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Microelectrode Impalement: Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte to measure membrane potential and inject current.

  • Voltage Protocol: A voltage-clamp amplifier is used to hold the membrane potential at a specific level (e.g., -80 mV) and apply voltage steps or ramps to elicit ionic currents.

  • Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the channel's current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

Mammalian Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.

  • Transfection: Cells are transiently transfected with plasmid DNA encoding the ion channel of interest using a suitable transfection reagent. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

  • Incubation: Cells are incubated for 24-48 hours post-transfection to allow for protein expression.

Whole-Cell Patch-Clamp Electrophysiology
  • Recording Setup: Coverslips with transfected cells are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Ionic currents are recorded in response to voltage-clamp protocols, and the effect of this compound is measured as described for TEVC.

Visualizing Experimental Workflows and Logic

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of this compound as a negative control.

G cluster_0 Experimental Workflow for Selectivity Profiling A Select Target (e.g., TASK-1) and Non-Target Ion Channels B Heterologous Expression of Channels (e.g., Xenopus Oocytes, HEK293 Cells) A->B C Electrophysiological Recording (e.g., TEVC, Patch-Clamp) B->C D Apply this compound at Various Concentrations C->D E Measure Current Inhibition D->E F Calculate IC50 Values for Each Channel E->F G Compare IC50 Values to Determine Selectivity F->G

Caption: Workflow for determining the selectivity of this compound.

G cluster_1 Logic for Using this compound as a Negative Control cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_conclusion Conclusion H Test Compound 'X' has an effect on a non-TASK-1 target E1 Observe effect of Compound 'X' H->E1 E2 Co-apply Compound 'X' and this compound (at a TASK-1 selective concentration) E1->E2 E3 Observe effect E2->E3 C1 If effect of 'X' persists, it is not mediated by TASK-1 E3->C1 Outcome 1 C2 If effect of 'X' is abolished, it is likely mediated by TASK-1 E3->C2 Outcome 2

Caption: Rationale for using this compound as a negative control.

Conclusion

The extensive experimental data unequivocally demonstrates that this compound is a highly potent and selective inhibitor of the TASK-1 potassium channel.[1] Its negligible activity against a broad range of other potassium channels at concentrations that fully block TASK-1 makes it an exemplary negative control.[1] Researchers can confidently use this compound to pharmacologically isolate the contribution of TASK-1 in various physiological and pathological processes, thereby enhancing the rigor and specificity of their findings in non-TASK-1-related research.

References

Assessing the Translational Potential of A1899: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of A1899, a Potent and Selective TASK-1 Potassium Channel Blocker, in the Context of Preclinical Drug Development.

This guide provides a comparative analysis of this compound, a selective blocker of the two-pore domain potassium (K₂P) channel TASK-1 (KCNK3). TASK-1 channels are critical regulators of cellular membrane potential and are considered promising therapeutic targets for a range of conditions, including cardiovascular and central nervous system disorders.[1] The translational potential of this compound is evaluated by comparing its in vitro performance against other known TASK channel modulators, supported by detailed experimental protocols and visual representations of its mechanism and evaluation workflows.

Comparative Analysis of TASK-1/3 Inhibitors

The efficacy and selectivity of this compound are benchmarked against other well-characterized TASK channel inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for these compounds against TASK-1 and the closely related TASK-3 channel, providing a clear comparison of their potency and selectivity profiles.

CompoundTarget(s)IC₅₀ (TASK-1)IC₅₀ (TASK-3)Selectivity (TASK-1 vs TASK-3)Expression SystemReference(s)
This compound TASK-1/3 Blocker7 nM 70 nM10-fold for TASK-1CHO Cells[2]
35.1 nM--Xenopus Oocytes[1]
ML365 TASK-1 Blocker4 nM 390 nM~97-fold for TASK-1Thallium Influx Assay[3]
16 nM990 nM62-fold for TASK-1Electrophysiology[4][5]
PK-THPP TASK-3/1 Blocker300 nM35 nM ~8.6-fold for TASK-3HEK Cells[2][6]
Doxapram TASK-1/3 Blocker410 nM 37 µM~90-fold for TASK-1Xenopus Oocytes[7][8]
0.88 µM--Human Atrial Cells[7]
BAY1000493 TASK-1 Blocker9.5 nM --Not Specified[9]
A293 TASK-1 Blocker~220 nM 950 nM~4.3-fold for TASK-1Xenopus Oocytes[9]

Key Experimental Protocols

The quantitative data presented above are primarily derived from electrophysiological assays. Below are detailed methodologies for two standard techniques used to characterize ion channel blockers.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed on the surface of large Xenopus oocytes.[10]

Objective: To determine the IC₅₀ of a compound by measuring the inhibition of ion channel currents.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are microinjected with cRNA encoding the human TASK-1 channel and incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., ND96).

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[11][12]

    • The oocyte membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied (e.g., to +40 mV for 400 ms) to elicit channel currents.[13]

  • Compound Application:

    • A stable baseline current is recorded.

    • The oocyte is perfused with solutions containing increasing concentrations of the test compound (e.g., this compound).

    • The steady-state current at each concentration is recorded.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each compound concentration relative to the baseline.

    • A dose-response curve is generated by plotting percent inhibition against compound concentration.

    • The IC₅₀ value is determined by fitting the data to a logistical function.

Whole-Cell Patch Clamp on Mammalian Cells

This high-resolution technique allows for the recording of ionic currents from the entire membrane of a single cell, such as a Chinese Hamster Ovary (CHO) cell, stably expressing the target ion channel.[14][15]

Objective: To precisely measure the potency and kinetics of channel blockade by a test compound.

Methodology:

  • Cell Culture: CHO cells stably transfected with the gene for human TASK-1 are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass micropipettes are fabricated and filled with an intracellular solution that mimics the cell's cytoplasm. Pipette resistance is typically 3-7 MΩ.[15]

  • Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[16]

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical access to the cell's interior.[16]

  • Recording and Compound Application:

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

    • Voltage protocols are applied to activate the TASK-1 channels. For TASK-1, a voltage ramp or step protocol is typically used.[17][18]

    • The recording chamber is perfused with an extracellular solution containing various concentrations of the test compound.

  • Data Analysis:

    • The peak or steady-state current is measured before and after compound application.

    • Dose-response curves are constructed, and IC₅₀ values are calculated as described for the TEVC method.

Visualizing Mechanisms and Workflows

To further clarify the context of this compound's evaluation, the following diagrams illustrate its mechanism of action and the workflows for its assessment.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular p1_in p1_out p2_in p2_out TASK1 TASK-1 Channel (Open State) K_in K+ TASK1->K_in K+ Efflux K_out K+ K_out->TASK1 This compound This compound This compound->TASK1 Binds to Inner Pore

Caption: Mechanism of this compound as an intracellular open-channel blocker of TASK-1.

A Target Identification (TASK-1 Channel) B High-Throughput Screening (e.g., Thallium Influx Assay) A->B C Hit Identification (e.g., this compound) B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro Electrophysiology (Patch Clamp / TEVC) D->E Characterize Analogs F Determine Potency (IC₅₀) & Selectivity E->F G In Vivo Efficacy Studies (Animal Models) F->G Select Candidate H Preclinical Safety & Toxicology G->H I IND Submission H->I A Potent On-Target Activity? (IC₅₀ < 100 nM) B Selective over Related Targets? (e.g., >10-fold vs TASK-3) A->B Yes H Terminate or Re-evaluate A->H No C Clean Off-Target Profile? (e.g., hERG, other K+ channels) B->C Yes B->H No D Favorable ADME Properties? (Solubility, Permeability) C->D Yes C->H No E Demonstrates In Vivo Efficacy? D->E Yes D->H No F Acceptable Safety Margin? E->F Yes E->H No G Proceed to Clinical Development F->G Yes F->H No

References

A Comparative Guide to the Selectivity of A1899, a Potent TASK Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of A1899, a potent inhibitor of the two-pore domain potassium (K2P) channels TASK-1 (K2P3.1) and TASK-3 (K2P9.1), with other notable TASK channel modulators. The data presented is collated from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate pharmacological tools for their investigations into the physiological and pathophysiological roles of these important ion channels.

Selectivity Profiles of TASK Channel Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative TASK channel inhibitors against their primary targets and other potassium channels. This data provides a quantitative measure of their selectivity.

Table 1: Potency and Selectivity of this compound

Target ChannelIC50 (nM)SpeciesExpression SystemReference
TASK-1 (K2P3.1) 7 HumanCHO Cells[1]
35.1 HumanXenopus Oocytes[1]
TASK-3 (K2P9.1) 70 HumanCHO Cells[1]
TRESK (K2P18.1)900HumanNot Specified[1]
Other K+ Channels>2000VariousNot Specified[1]

Table 2: Comparative Selectivity of this compound and Alternative TASK Channel Inhibitors

CompoundPrimary Target(s)IC50 (nM) - TASK-1IC50 (nM) - TASK-3Other Notable Targets (IC50)Reference
This compound TASK-1/TASK-3770TRESK (900 nM)[1]
PK-THPP TASK-330035-[2]
ML365 TASK-14 - 16390 - 480>60-fold selectivity over TASK-3; no significant inhibition of Kir2.1, KCNQ2, hERG at 30 µM[3][4][5][6]
A293 TASK-1Potent inhibitor-High affinity for TASK-1[7][8][9][10][11]
Doxapram TASK-1/TASK-341037,000TASK-1/TASK-3 heterodimer (9,000 nM), TRESK (240,000 nM), TASK-2 (460,000 nM), TREK-1 (>1,000,000 nM), Ca²⁺-activated K+ current (~13,000 nM)[12][13][14][15][16]

Experimental Protocols

The determination of inhibitor selectivity and potency relies on precise experimental methodologies. Below are detailed protocols for two common assays used in the characterization of potassium channel blockers.

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination in HEK293 Cells

This method allows for the direct measurement of ion channel currents and the effect of inhibitors.

a) Cell Preparation:

  • Culture Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the potassium channel of interest (e.g., TASK-1 or TASK-3).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

b) Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

c) Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the entire cell membrane.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit potassium currents.

  • Record baseline currents in the absence of the inhibitor.

  • Perfuse the chamber with increasing concentrations of the test compound (e.g., this compound) and record the resulting inhibition of the potassium current at each concentration.

  • Wash out the compound to ensure reversibility of the block.

d) Data Analysis:

  • Measure the peak current amplitude at a specific voltage step in the presence of each compound concentration.

  • Normalize the current inhibition to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Thallium Flux Assay for High-Throughput Screening of Potassium Channel Inhibitors

This fluorescence-based assay provides a surrogate measure of potassium channel activity and is suitable for screening large compound libraries.

a) Principle: Potassium channels are permeable to thallium ions (Tl+). A thallium-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors will block this influx and thus reduce the fluorescence signal.[17][18][19][20]

b) Materials:

  • Cells expressing the target potassium channel.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay buffer.

  • Stimulus buffer containing thallium sulfate (Tl2SO4) and a depolarizing concentration of potassium chloride (KCl).

  • Test compounds.

  • Fluorescence plate reader.

c) Procedure:

  • Plate the cells in a multi-well plate (e.g., 96- or 384-well).

  • Load the cells with the thallium-sensitive dye according to the manufacturer's instructions, typically for 60-90 minutes at room temperature.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Add the test compounds at various concentrations to the wells and incubate for a predetermined period.

  • Use a fluorescence plate reader with automated injection to add the thallium-containing stimulus buffer to each well.

  • Immediately begin recording the fluorescence intensity over time.

d) Data Analysis:

  • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

  • Normalize the data to control wells (no inhibitor) and background (no cells or no stimulus).

  • Plot the normalized response against the compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanism of action of this compound and the experimental workflow for its characterization.

cluster_0 Cell Membrane cluster_1 Cell Membrane (this compound Present) TASK_Channel TASK-1 / TASK-3 Channel (Open) K_out K+ Efflux TASK_Channel->K_out Maintains Membrane_Potential Resting Membrane Potential (Negative) K_out->Membrane_Potential Contributes to This compound This compound TASK_Blocked TASK-1 / TASK-3 Channel (Blocked) This compound->TASK_Blocked Blocks K_blocked K+ Efflux Inhibited TASK_Blocked->K_blocked Leads to Depolarization Membrane Depolarization K_blocked->Depolarization Results in Downstream Downstream Signaling Events (e.g., Altered Neuronal Excitability) Depolarization->Downstream Triggers

Mechanism of this compound action on TASK channels.

The above diagram illustrates how this compound, by blocking TASK-1 and TASK-3 channels, inhibits the outward flow of potassium ions. This leads to membrane depolarization, which in turn alters neuronal excitability and triggers various downstream signaling events.

cluster_0 Experimental Workflow start Start: Select Target (e.g., TASK-1) cell_prep Cell Preparation (HEK293 expressing TASK-1) start->cell_prep electrophysiology Whole-Cell Patch Clamp Recording cell_prep->electrophysiology data_acquisition Data Acquisition (Baseline K+ Current) electrophysiology->data_acquisition compound_app Compound Application (Increasing concentrations of this compound) data_acquisition->compound_app inhibition_rec Record Current Inhibition compound_app->inhibition_rec data_analysis Data Analysis (IC50 Determination) inhibition_rec->data_analysis selectivity Selectivity Profiling (Test against other K+ channels) data_analysis->selectivity end End: Determine Selectivity Profile of this compound selectivity->end

Workflow for determining this compound selectivity.

This workflow outlines the key steps involved in characterizing the selectivity of a potassium channel inhibitor like this compound using the whole-cell patch clamp technique, from initial cell preparation to final data analysis and selectivity profiling.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of A1899

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of the novel research compound A1899. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Compound Properties and Waste Classification

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potentially hazardous material. The following table summarizes its known physical and chemical properties, which are essential for determining the appropriate disposal route.

PropertyValue
Molecular Formula C₂₁H₂₃N₅O₃
Molecular Weight 409.44 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, sparingly in Ethanol
Storage Temperature -20°C (Solid)
Storage (in Solvent) -80°C

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE and utilize proper engineering controls to minimize exposure.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves at all times.[1]

  • Engineering Controls: All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent the inhalation of airborne particles.[1]

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic process for the safe disposal of this compound. This workflow is designed to comply with general hazardous waste regulations.[2][3]

A1899_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_waste_segregation Waste Segregation cluster_waste_containment Waste Containment cluster_final_disposal Final Disposal start Begin this compound Disposal ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated PPE, Weighing Papers) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipette Tips) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store Sealed Containers in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end Disposal Complete ehs_contact->end

This compound Disposal Workflow

1. Waste Segregation and Containment:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, disposable PPE, and absorbent pads, must be collected in a designated hazardous waste container.[1] This container should be clearly labeled as "Hazardous Solid Waste" and include the chemical name "this compound".

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealable, and chemically compatible hazardous liquid waste container.[1] The label must clearly state "Hazardous Liquid Waste" and list all constituents, including solvents and the estimated concentration of this compound.[1] Never mix solvent-based waste with aqueous waste streams.

  • Sharps Waste: Any sharps, including needles and pipette tips, that have come into contact with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.[1]

2. On-site Waste Storage:

  • All hazardous waste containers must be kept securely sealed when not in use.

  • Store these containers in a designated, well-ventilated, and secure satellite accumulation area that is clearly marked for hazardous waste.[1]

  • Ensure that the storage area is away from incompatible chemicals.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]

  • Provide the EHS department with a detailed inventory of the contents of each waste container.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][2][4]

4. Decontamination of Glassware:

  • Reusable glassware that has been in contact with this compound should be triple-rinsed with a suitable solvent capable of removing the chemical.

  • The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.[3]

  • After the initial solvent rinse, the glassware can be washed with soap and water.

IV. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill.

  • Clean: Carefully collect the absorbed material and any contaminated solids and place them in the designated hazardous solid waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

References

Essential Safety and Handling Guide for 3-Aminobenzophenone (A1899)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Aminobenzophenone (A1899) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Information:

  • Name: 3-Aminobenzophenone

  • Synonyms: 3-Benzoylaniline, this compound

  • CAS Number: 2835-78-1

  • Molecular Formula: C₁₃H₁₁NO

  • Hazards: Causes skin and serious eye irritation.[1][2][3][4] May cause respiratory irritation.[1][2][3] Harmful if swallowed.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling 3-Aminobenzophenone.

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[1]
Hand Protection Chemical resistant glovesInspected before use and disposed of after contamination[1]
Respiratory Protection Type N95 (US) or type P1 (EN 143) dust maskRequired where dust is generated[5]
Skin and Body Protection Protective clothingTo prevent skin exposure[3]

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: Always handle 3-Aminobenzophenone in a well-ventilated area.[1][3] Use a local exhaust system if dust or aerosols will be generated.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3]

  • Dust Formation: Avoid the formation of dust and aerosols.[1][3]

  • Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

  • Personal Protective Equipment: Wear the appropriate PPE as detailed in the table above.[1][5]

Storage:

  • Container: Keep the container tightly closed.[1][3]

  • Conditions: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][3] The storage area should be a dark place with an inert atmosphere.[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

Disposal Plan

Waste Characterization:

  • 3-Aminobenzophenone waste is considered hazardous. Consult federal, state, and local regulations for proper classification.

Disposal Procedure:

  • Collection: Collect waste in a suitable, closed, and properly labeled container.[1]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Do not allow the product to enter drains, waterways, or the soil.[1]

  • Container Disposal: Dispose of empty containers as unused product.[1]

  • Regulatory Compliance: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.

Emergency First-Aid Procedures

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

Process Flow Diagrams

G Workflow for Handling 3-Aminobenzophenone (this compound) cluster_ppe Personal Protective Equipment (PPE) prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use spill Spill/Exposure handling->spill If occurs disposal Disposal handling->disposal Generate waste storage->handling For subsequent use storage->disposal Expired/Unused spill->handling After cleanup & first aid end End of Process disposal->end ppe_gloves Gloves ppe_goggles Safety Goggles ppe_respirator N95 Respirator ppe_coat Lab Coat

Caption: Workflow for handling 3-Aminobenzophenone.

G Disposal Pathway for 3-Aminobenzophenone (this compound) Waste start Waste Generation collect Collect in Labeled, Closed Container start->collect store Store in Designated Hazardous Waste Area collect->store contact Contact Licensed Waste Disposal Service store->contact transport Professional Transport and Disposal contact->transport end Process Complete transport->end

Caption: Disposal pathway for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A1899
Reactant of Route 2
Reactant of Route 2
A1899

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.